6-fluoro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZDEQEVCDMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591223 | |
| Record name | 6-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-25-4 | |
| Record name | 6-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-fluoro-1H-indazole: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-1H-indazole is a fluorinated heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of various bioactive molecules. The introduction of a fluorine atom at the 6-position of the indazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles of the resulting drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its emerging role as a kinase inhibitor.
Chemical Properties and Structure
The fundamental chemical and structural characteristics of this compound are summarized below, providing essential information for its handling, characterization, and application in research and development.
Structural Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₅FN₂[1] |
| SMILES | C1=CC2=C(C=C1F)NN=C2[1] |
| InChI Key | CFMZDEQEVCDMRN-UHFFFAOYSA-N[1] |
| CAS Number | 348-25-4[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 136.13 g/mol | [1] |
| Melting Point | 126 °C (decomposes) | |
| Boiling Point (Predicted) | 274.9 ± 13.0 °C | |
| Density (Predicted) | 1.370 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.21 ± 0.40 | |
| Appearance | Light yellow to yellow solid |
Synthesis of this compound
General Synthetic Approach: Diazotization and Cyclization
A plausible synthetic route involves the diazotization of 4-fluoro-2-methylaniline followed by an intramolecular cyclization. This method is a well-established procedure for the formation of the indazole ring system.
Experimental Protocol (Generalized)
Step 1: Diazotization of 4-fluoro-2-methylaniline
-
Dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This will form the corresponding diazonium salt in situ.
Step 2: Intramolecular Cyclization
-
The in situ generated diazonium salt is then allowed to warm to room temperature or gently heated.
-
The diazonium group undergoes an intramolecular cyclization reaction with the adjacent methyl group to form the indazole ring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The crude product is then extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The coupling patterns and chemical shifts will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, with the carbon atom attached to the fluorine exhibiting a characteristic coupling constant (¹JCF).
While specific spectral data for this compound is not detailed in the search results, data for similar bromo-fluoro-indazole derivatives can provide a reference for expected chemical shifts and coupling constants.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The molecular ion peak ([M]⁺) should be observed at m/z 136.13.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid), can be employed.[8] The purity is determined by the area percentage of the main peak detected by a UV detector.
Biological Activity and Signaling Pathways
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[9] The fluorine substitution at the 6-position of the indazole ring has been shown to be advantageous for enhancing the inhibitory activity and cellular potency of these compounds.[10]
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Emerging evidence strongly suggests that this compound and its derivatives are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][7][11][12][13][14][15] The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR signaling is implicated in the development and progression of various cancers.
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[13] This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell growth and survival.[13][16]
Derivatives of this compound have been designed and synthesized to act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain. By occupying this site, they prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to an anti-proliferative effect in cancer cells with aberrant FGFR signaling.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)
A common method to assess the inhibitory activity of compounds like this compound against a specific kinase is a biochemical assay.
-
Reagents and Materials: Recombinant human FGFR1 kinase, a suitable peptide substrate, ATP, and the test compound (this compound derivative).
-
Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA or a fluorescence-based assay format.
-
-
Data Analysis: The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Logical Flow of FGFR Inhibition
Caption: Mechanism of FGFR inhibition by this compound.
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable chemical properties and the demonstrated importance of the 6-fluoro substitution for biological activity make it an attractive starting point for the design of novel therapeutic agents. The strong evidence pointing towards its role as an inhibitor of the FGFR signaling pathway highlights its potential for the development of targeted cancer therapies. Further research focusing on the detailed elucidation of its mechanism of action and the development of optimized derivatives will be crucial in realizing the full therapeutic potential of this promising compound.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
Synthesis of 6-Fluoro-1H-Indazole: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 6-fluoro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines key synthetic pathways from common starting materials, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the indazole ring from appropriately substituted aniline derivatives. The most common methods involve diazotization and subsequent cyclization. Below are two prominent synthetic routes.
Route 1: From 4-Fluoro-2-methylaniline
A prevalent method for the synthesis of substituted indazoles is the diazotization of a substituted o-toluidine, followed by an intramolecular cyclization. In this proposed pathway, 4-fluoro-2-methylaniline serves as a readily available starting material. The synthesis proceeds through an acetylation to protect the amine, followed by a diazotization and cyclization step, and finally deprotection to yield the target molecule.
Route 2: From 3-Fluoro-2-methylaniline via Bromination and Debromination
An alternative route involves the synthesis of a brominated intermediate, which can then be subjected to debromination to yield this compound. This multi-step synthesis starts from 3-fluoro-2-methylaniline and proceeds through bromination, diazotization/cyclization, deprotection, and finally debromination. While longer, this route can be advantageous for controlling regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Fluoro-2-methylaniline
Step 1: Acetylation of 4-Fluoro-2-methylaniline
-
In a 250 mL round-bottom flask, dissolve 4-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in ethyl acetate (100 mL).
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (8.16 g, 79.9 mmol) dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield N-(4-fluoro-2-methylphenyl)acetamide, which can be used in the next step without further purification.
Step 2: Diazotization and Cyclization
-
In a 500 mL three-necked flask, suspend N-(4-fluoro-2-methylphenyl)acetamide (13.3 g, 79.9 mmol) in toluene (200 mL).
-
Add acetic acid (5 mL) and acetic anhydride (10 mL).
-
Heat the mixture to 60°C and slowly add isoamyl nitrite (12.3 g, 105.5 mmol) dropwise over 30 minutes.
-
After the addition, raise the temperature to 110°C and reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product, 1-acetyl-6-fluoro-1H-indazole, can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane).
Step 3: Deprotection to this compound
-
Dissolve the purified 1-acetyl-6-fluoro-1H-indazole (11.5 g, 64.5 mmol) in a mixture of methanol (100 mL) and aqueous ammonia (25%, 20 mL).
-
Heat the mixture to 40°C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Protocol 2: Synthesis from 3-Fluoro-2-methylaniline (Proposed)
Step 1: Bromination of 3-Fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline in a suitable solvent like acetonitrile.
-
Cool the solution to between -10°C and 10°C.
-
Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.[1]
-
Quench the reaction with sodium bisulfite.
-
Work-up involves pH adjustment and extraction to yield 4-bromo-3-fluoro-2-methylaniline.[2]
Step 2: Diazotization and Cyclization
-
The resulting 4-bromo-3-fluoro-2-methylaniline is subjected to diazotization and cyclization, similar to Protocol 1, Step 2, to yield the corresponding N-acetylated bromo-fluoro-indazole.[2]
Step 3: Deprotection
-
The acetyl group is removed under basic conditions as described in Protocol 1, Step 3, to give 5-bromo-4-fluoro-1H-indazole.[1]
Step 4: Debromination
-
The bromo-indazole derivative is dissolved in a suitable solvent (e.g., ethanol).
-
Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is performed to remove the bromine atom.
-
Filtration of the catalyst and removal of the solvent will yield the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.
| Compound | Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| N-(4-fluoro-2-methylphenyl)acetamide | 4-Fluoro-2-methylaniline | Acetic anhydride, Ethyl acetate | 0°C to RT, 1h | ~84% (estimated) | [3] |
| 1-Acetyl-6-fluoro-1H-indazole | N-(4-fluoro-2-methylphenyl)acetamide | Isoamyl nitrite, Acetic acid, Toluene | 110°C, 2h | ~72% (estimated) | [3] |
| This compound | 1-Acetyl-6-fluoro-1H-indazole | Aq. Ammonia, Methanol | 40°C, 3h | ~70% (estimated) | [3] |
| 4-Bromo-3-fluoro-2-methylaniline | 3-Fluoro-2-methylaniline | N-Bromosuccinimide, Acetonitrile | -10 to 10°C, 1-2h | 86-98% | [2] |
| 5-Bromo-4-fluoro-1H-indazole | 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | Sodium hydroxide, Methanol/Water | Room temperature, 12h | 77% | [2] |
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound and Key Intermediates.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | PubChem |
| Molecular Weight | 136.13 g/mol | PubChem |
| CAS Number | 348-25-4 | PubChem |
| Appearance | White to off-white solid | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
Table 2: Physicochemical Properties of this compound. [4]
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows described in this guide.
Caption: Synthetic workflow for this compound from 4-fluoro-2-methylaniline.
Caption: Proposed synthetic route for this compound via a brominated intermediate.
References
6-fluoro-1H-indazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-fluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a representative synthetic protocol, and discusses its potential biological significance.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for experimental design, chemical synthesis, and analytical characterization.
| Property | Value | Citation(s) |
| CAS Number | 348-25-4 | [1] |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC2=C(C=C1F)NN=C2 | [1] |
| Physical Description | Solid (typical) | |
| Solubility | Soluble in organic solvents such as DMF and DMSO | |
| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |
Synthetic Methodology: A Representative Protocol
The synthesis of substituted indazoles can be achieved through various chemical strategies. While a specific protocol for this compound is not detailed in the provided search results, a representative method for a structurally related compound, 5-bromo-4-fluoro-1H-indazole, is described. This procedure involves a three-step synthesis starting from 3-fluoro-2-methylaniline, including bromination, ring closure, and deprotection.[2]
A generalized workflow for the synthesis of a halogenated fluoro-indazole derivative is presented below. This process highlights the key stages of synthesis, from starting materials to the final purified product.
Biological Activity and Therapeutic Potential
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Fluorine substitution can often enhance the metabolic stability and binding affinity of drug candidates.[4]
While specific signaling pathways for this compound are not extensively documented, many indazole derivatives are known to function as kinase inhibitors.[4][5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism of action for an indazole-based kinase inhibitor involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Indazole-containing compounds have been developed as inhibitors for a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Janus kinases (JAKs).[4] The exploration of this compound and its derivatives as specific kinase inhibitors could therefore be a promising avenue for the development of novel therapeutics.
References
- 1. This compound | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-1H-indazole: A Technical Guide to Solubility and Stability for Drug Development Professionals
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount to its successful progression through the development pipeline. This technical guide provides an in-depth overview of the solubility and stability of 6-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies and experimental protocols necessary to determine these critical parameters.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in its characterization. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | PubChem[1] |
| Molecular Weight | 136.13 g/mol | PubChem[1] |
| Appearance | Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid | Sigma-Aldrich |
| Melting Point | 126 °C (decomposes) | ChemicalBook |
| Boiling Point (Predicted) | 274.9 ± 13.0 °C | ChemicalBook |
| pKa (Predicted) | 13.21 ± 0.40 | ChemicalBook |
| XLogP3 | 2.3 | PubChem[1] |
| Storage Temperature | Room Temperature; 2-8°C recommended for long-term | Sigma-Aldrich, ChemicalBook |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both thermodynamic and kinetic solubility are important parameters to assess during drug discovery and development.[2][3]
Experimental Protocols for Solubility Determination
1. Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard.[4] It is determined by allowing a surplus of the solid compound to equilibrate with a solvent over an extended period.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, PEG 400).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2][5]
-
Sample Processing: After equilibration, the suspensions are filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve is used to quantify the concentration.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
2. Kinetic Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds upon rapid precipitation from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[5][6]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[6]
-
Dilution: Aliquots of the DMSO stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.
-
Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a specific temperature.[5]
-
Precipitation Detection: The formation of a precipitate is detected. Common methods include:
-
Nephelometry: Measures the scattering of light by suspended particles.[7]
-
Direct UV Assay: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by UV absorbance.[7]
-
HPLC-UV: Similar to the thermodynamic method, for more precise quantification.
-
Stability Assessment
Evaluating the chemical stability of a drug substance is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[8][9] Stability testing involves long-term studies under intended storage conditions and accelerated studies at elevated stress conditions.[10] Forced degradation (stress testing) is also performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]
Experimental Protocols for Stability and Forced Degradation Studies
1. Long-Term and Accelerated Stability Studies
These studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][14]
Methodology:
-
Sample Preparation: Store solid this compound in containers that mimic the proposed commercial packaging.
-
Storage Conditions: Place samples in stability chambers under the following conditions:
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and purity/degradation products using a stability-indicating HPLC method.[10]
2. Forced Degradation Studies
These studies expose this compound to stress conditions more severe than those used for accelerated stability testing to identify likely degradation pathways.[12]
Methodology: A solution of this compound (e.g., in a suitable organic solvent/water mixture) is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[11]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[11]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[11]
-
Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 60-80°C).[11]
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
Samples from each stress condition are then analyzed by a stability-indicating method, typically HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS), to separate, identify, and characterize the degradation products.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific quantitative solubility and stability data for this compound are not widely published, this guide provides the necessary framework for any research or drug development professional to determine these critical parameters. By following the detailed experimental protocols for thermodynamic and kinetic solubility, as well as the ICH-guided stability and forced degradation studies, a comprehensive profile of this compound can be established. This information is indispensable for formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this important scaffold.
References
- 1. This compound | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ikev.org [ikev.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Biological Activity of 6-Fluoro-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the indazole ring can significantly modulate the physicochemical properties of these molecules, often enhancing their potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the biological activities of 6-fluoro-1H-indazole derivatives, with a focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Quantitative Biological Activity Data
The antiproliferative and enzyme inhibitory activities of various this compound derivatives have been evaluated across numerous studies. The following tables summarize key quantitative data to facilitate comparison and guide structure-activity relationship (SAR) studies.
Antiproliferative Activity in Cancer Cell Lines
The this compound scaffold has shown potent activity against a range of human cancer cell lines. Table 1 compiles the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Cmpd 1 (27a) | 6-fluoro-1H-indazol-3-amine derivative | KG-1 (Leukemia) | 0.0253 | [1] |
| SNU-16 (Gastric) | 0.0774 | [1] | ||
| Cmpd 2 (52) | This compound derivative | - | - | [2] |
| Cmpd 3 (9f) | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 ± 4.4 | |
| Cmpd 4 | 6-fluoro-1-pyrrolinyl-indazole derivative | - | - | [2] |
| Cmpd 5 | 7-fluoroindazole derivative | - | - | [2] |
Note: Specific structures for all compounds were not publicly available in the cited literature. The activity of compounds 3, 4, and 5 are included for structural context, though they are not all explicitly 6-fluoro derivatives.
Kinase Inhibitory Activity
A primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases. The 6-fluoro substitution has been shown to be favorable for targeting specific kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Cmpd 1 (27a) | FGFR1 | < 4.1 | [1] |
| FGFR2 | 2.0 | [1] | |
| Cmpd 2 (52) | ROCK1 | 14.0 | [2] |
Key Biological Mechanisms and Signaling Pathways
This compound derivatives have been implicated in the modulation of several critical signaling pathways involved in cancer progression and immune response.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites like kynurenine. This results in the arrest of T-cell proliferation and the induction of T-cell anergy.[3][4] Certain 6-substituted aminoindazole derivatives have been shown to suppress IDO1 protein expression, suggesting a potential mechanism for their anticancer activity.[5]
Inhibition of Rho-Associated Kinase (ROCK)
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction.[6] Aberrant ROCK signaling is implicated in cancer cell migration and metastasis. The presence of a fluorine atom at the C6 position of the indazole scaffold has been shown to significantly enhance ROCK1 inhibitory potency.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Sulforhodamine B (SRB) Antiproliferative Assay
This colorimetric assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[5][7]
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and medium components.[7][8]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7]
-
Drying: Allow the plates to air-dry completely at room temperature.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[10]
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70%, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compound for the desired duration.
-
Harvest and Wash: Harvest the cells by trypsinization, then wash with PBS by centrifuging at 200-500 x g for 5 minutes.[10][11]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice or at -20°C.[11][12]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[11]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
In Vitro Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[13]
Materials:
-
Recombinant target kinase (e.g., ROCK1, FGFR1)
-
Kinase-specific substrate
-
Test compound (this compound derivative)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of the target kinase and its specific substrate.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.[13]
-
Enzyme Addition: Add 2 µL of the diluted kinase to each well.[13]
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be near the Km for the kinase.[13]
-
Incubation: Gently shake the plate and incubate at 30°C for 60 minutes.[13]
-
Stop Reaction & Deplete ATP: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[13]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant biological activity, particularly in the context of oncology. Their ability to potently inhibit key protein kinases like FGFR and ROCK, as well as modulate immunosuppressive pathways such as IDO1, underscores their therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and optimize this chemical scaffold for the development of next-generation targeted therapies. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to advance lead candidates toward clinical development.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortislife.com [fortislife.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. zellx.de [zellx.de]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. benchchem.com [benchchem.com]
6-Fluoro-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-indazole is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the development of novel therapeutic agents. The incorporation of a fluorine atom at the 6-position of the indazole core can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, covering its synthesis, key applications, and the biological activities of its derivatives, with a focus on kinase inhibition.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | PubChem |
| Molecular Weight | 136.13 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem |
| Appearance | Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid | Sigma-Aldrich |
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted fluorinated phenylhydrazine derivative. Below is a representative workflow for the synthesis of a halogenated indazole, which can be adapted for this compound.
A detailed experimental protocol for a similar halogenated indazole is provided in the Experimental Protocols section.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors, demonstrating its utility in oncology and other therapeutic areas. The indazole core can act as a hinge-binding motif, while the fluorine atom can form favorable interactions within the ATP-binding pocket of various kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a key driver in various cancers. The this compound moiety has been successfully incorporated into potent FGFR inhibitors. Notably, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to enhance enzymatic activity and cellular potency.[1]
A key signaling pathway downstream of FGFR activation is the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. Inhibition of FGFR by this compound-containing compounds can effectively block this signaling cascade.
Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in tumorigenesis through their role in cell cycle progression and apoptosis. The this compound scaffold has also been utilized in the development of potent pan-Pim kinase inhibitors.
Quantitative Data on this compound Derivatives
The following table summarizes the biological activity of a key this compound derivative as an FGFR inhibitor.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Activity (KG1 cells, IC₅₀, nM) | Cellular Activity (SNU16 cells, IC₅₀, nM) | Reference |
| Compound 27a | FGFR1 | < 4.1 | 25.3 ± 4.6 | 77.4 ± 6.2 | [1] |
| (6-fluoro-N-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine) | FGFR2 | 2.0 ± 0.8 | [1] |
Experimental Protocols
Representative Synthesis of a Halogenated 1H-Indazole Core (4-Bromo-6-fluoro-1H-indazole)
This protocol is adapted from the synthesis of 4-bromo-6-fluoro-1H-indazole and can serve as a general guideline for the preparation of this compound from the appropriate starting materials.[2][3]
Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine A solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[2] The reaction mixture is heated to 100 °C. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Reductive Cyclization to 4-Bromo-6-fluoro-1H-indazole The crude intermediate from Step 1 is dissolved in a mixture of methanol and tetrahydrofuran (1:1). Raney nickel (suspended in water) is added, and the mixture is cooled to 0 °C. Hydrazine monohydrate is added slowly, and the reaction is stirred at room temperature for several hours.[2] After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford 4-bromo-6-fluoro-1H-indazole.
General Procedure for Suzuki Coupling of a this compound Derivative
This protocol describes a general method for the arylation of a bromo-substituted this compound via a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 6-Fluoro-1H-Indazole Compounds and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. The strategic incorporation of a fluorine atom at the 6-position of the indazole ring can substantially enhance biological activity, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides an in-depth overview of the known therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Key Therapeutic Targets and Quantitative Data
Derivatives of this compound have shown potent inhibitory activity against several key protein kinases implicated in cancer progression. The following table summarizes the quantitative data for notable examples.
| Compound ID/Reference | Target(s) | Assay Type | IC50 / Ki | Cell Line (if applicable) | IC50 (Cell-based) |
| Compound 27a [1] | FGFR1 | Enzymatic | < 4.1 nM | Koeffler Golde-1 (KG1) | 25.3 nM |
| FGFR2 | Enzymatic | 2.0 nM | SNU-16 | 77.4 nM | |
| Axitinib [2] | PLK4 | Kinase Assay | 4.2 nM (Ki) | - | - |
Signaling Pathways
The therapeutic efficacy of this compound compounds often stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Aberrant FGFR signaling is a known driver in various cancers. This compound derivatives can inhibit FGFR, thereby blocking these pro-cancerous signals.
Experimental Protocols
The identification and characterization of this compound compounds as potent inhibitors require robust experimental methodologies.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[3][4][5]
1. Reagents and Materials:
-
Recombinant human kinase (e.g., FGFR1, PLK4)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well microplates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
Add diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase enzyme to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to determine the effect of a compound on cell growth by measuring total cellular protein content.[6][7][8]
1. Reagents and Materials:
-
Adherent cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Trichloroacetic acid (TCA), cold 50% (w/v) solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) solution
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 510-570 nm
2. Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation:
-
Gently remove the culture medium.
-
Add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.
This guide provides a foundational understanding of the therapeutic potential of this compound compounds. The provided data and protocols serve as a starting point for researchers to further explore and develop this promising class of molecules into novel therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
review of 6-fluoro-1H-indazole in drug discovery
An In-depth Technical Guide to 6-Fluoro-1H-Indazole in Drug Discovery
Introduction
The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous therapeutic agents, including several clinically approved drugs.[2][4][5] Among its many substituted forms, this compound has emerged as a particularly valuable building block in modern drug discovery. The strategic placement of a fluorine atom at the 6-position can significantly enhance key pharmaceutical properties, such as metabolic stability, binding affinity, and overall biological activity.[4][6][7]
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.[8]
Synthesis of this compound Derivatives
The synthesis of the 1H-indazole core can be achieved through various methodologies, often involving the cyclization of substituted phenylhydrazines or related precursors.[5][9] Modern techniques frequently employ metal-catalyzed cross-coupling and C-H amination reactions to construct the heterocyclic system and introduce diverse functionalities.[2]
A general workflow for the synthesis and subsequent evaluation of 1H-indazole derivatives typically begins with commercially available starting materials, proceeds through multi-step synthesis to create a library of analogs, and culminates in biological screening to identify lead compounds.
Experimental Protocol: Synthesis of 4-bromo-6-fluoro-1H-indole
While a specific protocol for the parent this compound is not detailed in the provided results, a representative synthesis for a related derivative, 4-bromo-6-fluoro-1H-indole, illustrates a common synthetic strategy involving cyclization.
Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.[10]
Step 1: Formation of Pyrrolidine Derivative
-
Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).[10]
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) sequentially.[10]
-
Heat the reaction mixture at 100 °C.[10]
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to yield 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue.[10]
Step 2: Reductive Cyclization
-
Mix the residue from Step 1 (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (150 mL).[10]
-
Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.[10]
-
Stir the mixture for 5 hours at room temperature.[10]
-
Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).[10]
-
Combine the filtrates and concentrate to dryness under reduced pressure to afford the final product, 4-bromo-6-fluoro-1H-indole, as a light-colored oil (2.57 g, 37% yield).[10]
Pharmacological Properties and Mechanism of Action
The incorporation of a fluorine atom at the 6-position of the indazole ring is a key design element. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts.[4][6][7]
Many this compound derivatives function as potent protein kinase inhibitors.[4][6] The 1H-indazole core, particularly when substituted with an amino group at the 3-position, serves as an effective "hinge-binding" motif.[11][12][13] It mimics the adenine core of ATP and forms crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling.[3][11][13]
Targeted Signaling Pathways
Derivatives of this compound have been developed to target multiple kinase signaling pathways implicated in cancer and other diseases.
1. Fibroblast Growth Factor Receptor (FGFR) Pathway: Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[6] this compound derivatives have shown potent inhibitory activity against FGFR kinases, blocking downstream pathways like RAS-MAPK and PI3K-AKT that control cell proliferation, survival, and angiogenesis.[4][6]
2. Pim Kinase Pathway: The Pim family of serine/threonine kinases is frequently overexpressed in hematologic malignancies and solid tumors, where they regulate cell cycle progression and apoptosis.[14] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for developing potent pan-Pim inhibitors.[14][15]
Structure-Activity Relationship (SAR)
The biological activity of 1H-indazole derivatives is highly dependent on the substitution patterns on the bicyclic core.[15] SAR studies have provided critical insights for the rational design of potent and selective inhibitors.
-
Position 3: Often features an amino or amide group that serves as a key hinge-binding element.[12][13] Linking various heterocyclic rings (like pyrazine) at this position can significantly influence potency and selectivity.[4][14]
-
Position 4 & 6: Substitution at these positions can modulate activity. The presence of a fluorine atom at the 6-position has been shown to improve both enzymatic and cellular potency in FGFR inhibitors.[4][6]
-
Position 5: This position is often used to attach larger side chains that can interact with the solvent-exposed region of the kinase ATP pocket, influencing selectivity and pharmacokinetic properties.[4]
-
N1 Position: The N-H group is a critical hydrogen bond donor for hinge binding.[1] While N1-alkylation is possible, it can alter the binding mode and is a common site for metabolic glucuronidation, which can affect drug clearance.[7]
Applications in Drug Discovery
The versatility of the this compound scaffold has led to its exploration in multiple therapeutic areas.
Oncology
Cancer is the primary area of application for indazole-based compounds, largely due to their effectiveness as kinase inhibitors.[4][6][16]
-
FGFR Inhibition: A 1H-indazol-3-amine derivative with fluorine at the 6-position (compound 27a) demonstrated potent inhibition of FGFR1 and FGFR2 with IC50 values of <4.1 nM and 2.0 nM, respectively.[4][6] This compound also showed significant cellular potency against cancer cell lines.[4][6]
-
Pim Kinase Inhibition: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as pan-Pim kinase inhibitors, with compound 59c showing nanomolar potency against Pim1-3 (IC50 = 3–70 nM).[4]
-
FLT3, c-Kit, and PDGFRα Inhibition: The 3-amino-1H-indazole scaffold has been used to develop inhibitors targeting kinases like FLT3, c-Kit, and PDGFRα, which are involved in various leukemias and solid tumors.[13][17]
-
PD-1/PD-L1 Inhibition: Moving beyond kinase inhibition, a 4-phenyl-1H-indazole derivative (Z13) was identified as a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction, with an IC50 of 189.6 nM and a high binding affinity (KD) of 231 nM to human PD-L1.[18] This compound demonstrated significant in vivo antitumor efficacy in a melanoma model.[18]
| Compound/Scaffold | Target | IC50 / KD | Cell Line / Assay Type |
| Compound 27a [4][6] | FGFR1 | < 4.1 nM | Enzymatic Assay |
| FGFR2 | 2.0 nM | Enzymatic Assay | |
| KG-1 (AML) | 25.3 nM | Cellular Assay | |
| SNU-16 (Gastric) | 77.4 nM | Cellular Assay | |
| Compound 59c [4] | Pim-1 | 3 nM | Enzymatic Assay |
| Pim-2 | 70 nM | Enzymatic Assay | |
| Pim-3 | 3 nM | Enzymatic Assay | |
| Compound Z13 [18] | PD-1/PD-L1 Interaction | 189.6 nM | HTRF Binding Assay |
| hPD-L1 Binding | 231 nM (KD) | SPR Assay | |
| Compound 119 [19] | ERK1 | 20 nM | Enzymatic Assay |
| ERK2 | 7 nM | Enzymatic Assay | |
| Compound 109 [19] | EGFR T790M | 5.3 nM | Enzymatic Assay |
| EGFR | 8.3 nM | Enzymatic Assay |
Neurology
Indazole derivatives are also being investigated for the treatment of neurodegenerative disorders.[8][20][21]
-
LRRK2 Inhibition: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease.[21][22] The indazole core has been used to develop selective LRRK2 inhibitors, with the goal of blocking the aberrant kinase activity associated with the disease.[20][21]
-
Neuroprotection: One study explored the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease.[23] The compound was found to decrease the loss of dopaminergic neurons, increase dopamine concentrations, and reduce the hyperphosphorylation of tau protein, suggesting it may be a potential drug candidate for PD.[23]
Experimental Protocols: Key Biological Assays
Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol is a general representation of a Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the IC50 of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound test compounds in an appropriate buffer (e.g., DMSO).
-
Prepare the kinase reaction buffer containing the target protein kinase, a biotinylated substrate peptide, and ATP at a concentration near its Km value.
-
Prepare the detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add 2 µL of the serially diluted test compounds.
-
Initiate the kinase reaction by adding 8 µL of the kinase reaction buffer to each well.
-
Incubate the plate at room temperature for 60-120 minutes to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection buffer to each well.
-
Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive and negative controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity in cancer cell lines.[24]
-
Cell Plating: Seed cancer cells (e.g., HCT116) in 96-well plates at an appropriate density and allow them to attach overnight.[24]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.[24]
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4 °C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.[24]
Conclusion
This compound has solidified its position as a cornerstone scaffold in contemporary drug discovery. Its favorable physicochemical properties, conferred in part by the strategic fluorine substitution, combined with its proven ability to act as a versatile hinge-binding motif for protein kinases, make it an exceptionally attractive starting point for the development of novel inhibitors.[1][4][8] Its successful application in oncology has yielded potent inhibitors of critical cancer-driving pathways like FGFR, Pim, and PD-1/PD-L1.[4][6][18] Furthermore, its emerging potential in targeting neurological disorders highlights the broad therapeutic reach of this scaffold.[20][23] Future research will likely focus on refining the selectivity of this compound derivatives to minimize off-target effects and exploring novel applications in other disease areas, further cementing its importance in the arsenal of medicinal chemists.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
Spectroscopic and Spectrometric Analysis of 6-Fluoro-1H-Indazole: A Technical Guide
For Immediate Release
Spectroscopic and Spectrometric Data Summary
The structural elucidation of 6-fluoro-1H-indazole can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data for these techniques are summarized in the tables below.
NMR Spectroscopy Data
Due to the scarcity of publicly available experimental spectra for this compound, the following NMR data are predicted based on the analysis of the parent compound, 1H-indazole, and known substituent effects of fluorine on aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~13.2 | br s | - | 1H | N1-H |
| ~8.1 | s | - | 1H | H3 |
| ~7.8 | dd | J_HH ≈ 8.8, J_HF ≈ 5.5 | 1H | H4 |
| ~7.5 | dd | J_HH ≈ 8.8, J_HF ≈ 2.4 | 1H | H7 |
| ~7.1 | ddd | J_HH ≈ 8.8, 8.8, J_HF ≈ 2.4 | 1H | H5 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹J_CF ≈ 240 Hz) | C6 |
| ~141 | C7a |
| ~135 | C3 |
| ~122 (d, ³J_CF ≈ 10 Hz) | C5 |
| ~121 (d, ³J_CF ≈ 10 Hz) | C7 |
| ~114 (d, ²J_CF ≈ 25 Hz) | C3a |
| ~98 (d, ²J_CF ≈ 25 Hz) | C4 |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: Carbon chemical shifts and C-F coupling constants are estimates.
Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on the characteristic vibrational frequencies for the functional groups present in this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad | N-H stretch |
| 1620-1600 | Medium | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=C aromatic ring stretch |
| 1250-1200 | Strong | C-F stretch |
| 1150-1100 | Medium | C-N stretch |
| 850-800 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS) Data
The predicted mass spectrometry data is based on the molecular formula C₇H₅FN₂.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 136.04 | [M]⁺ (Molecular Ion) |
| 109.03 | [M-HCN]⁺ |
| 82.02 | [M-2HCN]⁺ |
Ionization Mode: Electron Ionization (EI). The fragmentation pattern is a plausible pathway for this class of compounds.
Experimental Protocols
Detailed, generalized methodologies for acquiring the spectroscopic and spectrometric data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation:
-
For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph inlet.
-
For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or a liquid chromatograph.
-
-
Data Acquisition:
-
Ionization: Generate ions from the sample molecules. EI typically produces the molecular ion [M]⁺ and various fragment ions. ESI typically produces the protonated molecule [M+H]⁺.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Commercial Availability and Suppliers of 6-Fluoro-1H-Indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 6-fluoro-1H-indazole. It is a crucial building block for the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.[1] This document also outlines a representative synthetic protocol and explores the biological context of its derivatives, including relevant signaling pathways and experimental methodologies.
Commercial Availability and Suppliers
This compound is readily available from several commercial suppliers. The purity and offered quantities can vary, impacting the price. Researchers should consult the suppliers' websites for the most current information.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| Chem-Impex | > 95% (HPLC)[1] | 250MG, 1G, 5G, 10G[1] | 348-25-4[1] |
| Sigma-Aldrich | 90%[2] | 250MG, 1G, 5G[2] | 348-25-4[2] |
| HS Chemicals | 95%[3] | Inquire for details | 348-25-4[3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Appearance | Orange-brown crystalline powder | [1] |
| Storage Temperature | 0-8°C[1] | [1] |
| IUPAC Name | This compound | [2] |
Synthesis of Indazole Derivatives: Experimental Protocols
Protocol: Synthesis of a Substituted Fluoro-Indazole Derivative
This protocol is based on the synthesis of 4-bromo-6-fluoro-1H-indazole and involves a two-step process.[4]
Step 1: Formation of the Intermediate
-
In a reaction vessel, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), tetrahydropyrrole, and dimethylformamide (DMF).[4]
-
Heat the mixture to 120°C with continuous stirring.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[4]
-
Slowly add methanol to the hot residue while stirring to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene, as dark red crystals.[4]
-
Filter the crystals, wash with methanol, and dry under vacuum.[4]
Step 2: Reductive Cyclization
-
Dissolve the crude intermediate in tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.[4]
-
Add Raney nickel to the solution.[4]
-
Control the reaction temperature at 50°C.[4]
-
Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.[4]
-
Allow the reaction to proceed for 14 hours.[4]
-
After cooling, allow the mixture to settle and decant the supernatant.[4]
-
Dry the residue under vacuum to obtain the crude product.[4]
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield the final product.[4]
Biological Activity and Signaling Pathways
Indazole derivatives are a significant class of compounds in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[5] The fluorine substitution in this compound can enhance its biological activity, making it a valuable scaffold for developing novel therapeutic agents, particularly in oncology.[1]
Derivatives of indazole have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and the PI3K/Akt/mTOR pathways.[2][6][7]
Kinase Inhibition Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), such as VEGFR or FGFR, and highlights the point of inhibition by an indazole derivative.
Caption: Generalized RTK signaling pathway inhibited by an indazole derivative.
Experimental Workflow: Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound derivatives against specific kinases, a biochemical kinase assay is a standard experimental approach. The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Caption: A typical workflow for a biochemical kinase inhibition assay.
This guide provides a foundational understanding of the commercial landscape and technical aspects of this compound for professionals in the field of drug discovery and development. The provided information on suppliers, synthesis, and biological context is intended to facilitate further research and application of this versatile chemical entity.
References
- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 6-Fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of 6-fluoro-1H-indazole is a critical transformation in medicinal chemistry, as the indazole scaffold is a privileged structure in numerous therapeutic agents. The regioselectivity of this reaction—alkylation at the N-1 versus the N-2 position—is a significant challenge that can be influenced by several factors, including the choice of base, solvent, and alkylating agent. This document provides detailed protocols for the N-alkylation of this compound, with a focus on achieving regioselectivity.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a result of a delicate balance between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4] This stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for equilibration.[1][3][4] Conversely, kinetic control can lead to the formation of the N-2 product. Key factors that influence the N-1/N-2 ratio include:
-
Base and Solvent System: Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favor N-1 alkylation.[2][4][5] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[1]
-
Alkylating Agent: The nature of the alkylating agent can also influence the regioselectivity.
-
Substituents: The electronic and steric properties of substituents on the indazole ring can direct the alkylation. For instance, sterically hindering substituents at the C-7 position can favor N-2 alkylation.[1][5]
Experimental Protocols
Below are detailed protocols for achieving selective N-1 alkylation, selective N-2 alkylation, and a method that typically yields a mixture of isomers.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position using a strong base in a non-polar aprotic solvent.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be heated if necessary.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-1 alkylated this compound.
Protocol 2: Selective N-2 Alkylation (Kinetic Control)
Achieving high selectivity for the N-2 position often requires specific conditions that favor kinetic control, such as the Mitsunobu reaction.
Materials:
-
This compound
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the solution.[1] The solution may change color.
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N-2 and N-1 isomers.[1]
Protocol 3: Alkylation with Mixed Regioselectivity
This protocol often results in a mixture of N-1 and N-2 isomers and is useful when the isomers are easily separable or when a specific ratio is desired.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.1-2.0 equiv) in anhydrous DMF in a round-bottom flask.[1]
-
Add the alkyl halide (1.1 equiv) to the suspension.[1]
-
Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.[1][6]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the N-1 and N-2 alkylated isomers.
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of indazoles. Note that the exact yields and regioselectivity for this compound may vary and require optimization.
Table 1: Conditions for Selective N-1 Alkylation
| Base | Solvent | Alkylating Agent | Temperature | Typical N-1:N-2 Ratio | Reference |
| NaH | THF | Alkyl Bromide | 0 °C to RT | >99:1 | [2][4][5] |
| Cs₂CO₃ | Dioxane | Alkyl Tosylate | 90 °C | High N-1 selectivity | [7] |
Table 2: Conditions for Selective N-2 Alkylation
| Reagents | Solvent | Alkylating Agent | Temperature | Typical N-1:N-2 Ratio | Reference |
| PPh₃, DIAD/DEAD | THF | Alcohol | 0 °C to RT | Favors N-2 | [1][2] |
| TfOH or Cu(OTf)₂ | Dichloromethane | Alkyl 2,2,2-trichloroacetimidate | RT | High N-2 selectivity | [8] |
Table 3: Conditions Yielding Mixed Isomers
| Base | Solvent | Alkylating Agent | Temperature | Typical N-1:N-2 Ratio | Reference |
| K₂CO₃ | DMF | Alkyl Bromide | RT to 120 °C | ~1:1 | [1][9] |
Mandatory Visualizations
Experimental Workflow for N-Alkylation of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. rsc.org [rsc.org]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki Coupling Reactions for 6-Fluoro-1H-Indazole: A Guide for Researchers
Application Notes and Protocols for the Synthesis of Arylated 6-Fluoro-1H-Indazole Derivatives
For researchers, scientists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of novel therapeutic agents. The indazole core is a prominent feature in many biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties onto the this compound core. This document provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and key considerations for the successful Suzuki coupling of this compound.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate.[1][2] This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Key Reaction Components and Conditions
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For a substrate like this compound, which possesses an N-H acidic proton, N-protection might be considered to improve reaction outcomes, although successful couplings on N-H free indazoles have been reported.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of bromo-indazoles and other similar heterocyclic compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Starting Material (Example) | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [5][6] |
| Bromo-indazole carboxamide | Various arylboronic acids | PdCl₂(dppf)·DCM (0.05 eq.) | K₂CO₃ (3 eq.) | 1,4-Dioxane/Water | 100 | 12 | Not Specified | [1] |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | Not Specified | High | [3] |
| 6-Bromo-1H-indole | Arylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water (4:1) | 80-100 | Not Specified | Substrate-dependent | [7] |
| 3-Iodo-1H-indazole (N-Boc protected) | Various arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 12 | up to 95% | [2] |
| 3-Bromoindazoles (N-H free) | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | Not Specified | Good | [8] |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of a halo-indazole with an arylboronic acid. This should be considered a starting point, and optimization of the reaction conditions is often necessary for specific substrates.[7]
Materials:
-
This compound (or its bromo/iodo analogue as a starting point for optimization) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DME, or DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.[7]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-6-fluoro-1H-indazole.[7]
Troubleshooting and Optimization
Low yields in Suzuki coupling reactions can arise from several factors. Below are common issues and potential solutions.[7][9]
-
Catalyst Inactivity: Ensure the palladium catalyst is not deactivated due to exposure to oxygen or impurities. Using fresh catalyst and properly degassing solvents is crucial. Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos) can be beneficial.[7][9]
-
Boronic Acid Instability: Boronic acids can be susceptible to degradation, particularly through protodeboronation. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common practice.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Screening different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) is recommended. Incrementally increasing the temperature may also improve yields.[7]
-
N-H Interference: The acidic proton on the indazole nitrogen can sometimes interfere with the catalytic cycle. N-protection (e.g., with a Boc group) can be a strategy to overcome this, though many successful couplings are reported on N-H free indazoles.[2][8]
Visualizing the Process
The following diagrams illustrate the general workflow for a Suzuki coupling reaction and the catalytic cycle.
Caption: General experimental workflow for Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 6-Fluoro-1H-Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 6-fluoro-1H-indazole-based kinase inhibitors, a promising class of compounds targeting key regulators of cell signaling pathways implicated in cancer and other diseases. This document offers detailed protocols for the chemical synthesis of representative inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Polo-Like Kinase 4 (PLK4), as well as methodologies for assessing their inhibitory activity. The quantitative data for selected compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and procedures.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively target the ATP-binding pocket of various protein kinases. The incorporation of a fluorine atom at the 6-position of the indazole ring has been shown to enhance the enzymatic activity and cellular potency of these inhibitors. This document focuses on two critical kinase targets: FGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, and PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication and cell cycle progression. The development of potent and selective inhibitors for these kinases is a key strategy in modern cancer therapy.
Data Presentation
The following table summarizes the in vitro inhibitory activity of selected this compound-based kinase inhibitors against their respective targets.
| Compound ID | Target Kinase | IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| FGFR Inhibitor 7r | FGFR1 | 2.9 | 40.5 | NCI-H1581 | [1] |
| FGFR Inhibitor 9u | FGFR1 | 3.3 | 468.2 | - | [2] |
| PLK4 Inhibitor K22 | PLK4 | 0.1 | 1300 | MCF-7 | [3] |
| PLK4 Inhibitor C05 | PLK4 | < 0.1 | 979 | MCF-7 | [4][5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of FGFR and PLK4, highlighting the points of inhibition by the described this compound-based compounds.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Caption: PLK4-mediated centriole duplication and its inhibition.
Experimental Protocols
Synthesis of this compound-Based Kinase Inhibitors
The following protocols describe the synthesis of a representative FGFR inhibitor (a derivative of 7r) and a PLK4 inhibitor (K22).
Protocol 1: Synthesis of a 3-Amino-6-fluoro-1H-indazole based FGFR Inhibitor
This protocol is adapted from procedures for Suzuki coupling of bromo-indazoles.[6][7][8]
Caption: Synthetic workflow for an FGFR inhibitor precursor.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
(3-fluoro-5-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Synthesis of 5-Bromo-1H-indazol-3-amine:
-
In a round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile in a suitable solvent.
-
Add hydrazine hydrate (80%) to the solution.
-
Reflux the mixture for 20-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, 5-bromo-1H-indazol-3-amine, which can be purified by recrystallization or column chromatography.[9]
-
-
Suzuki Coupling to Synthesize 3-Amino-6-(3-fluoro-5-methoxyphenyl)-1H-indazole:
-
In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1 equivalent), (3-fluoro-5-methoxyphenyl)boronic acid (1.2 equivalents), and a base such as Cs₂CO₃ (2 equivalents) in a 1,4-dioxane/water (e.g., 3:1) solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
-
Protocol 2: Synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide based PLK4 Inhibitor (K22)
This protocol is based on the synthesis described for compound K22.[3]
Caption: Synthetic workflow for PLK4 inhibitor K22.
Materials:
-
6-Nitro-1H-indazole
-
Reducing agent (e.g., Palladium on carbon with hydrogen gas, or Tin(II) chloride)
-
Substituted benzenesulfonyl chloride (e.g., 3-(trifluoromethoxy)benzene-1-sulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 1H-Indazol-6-amine:
-
Reduce 6-nitro-1H-indazole to 1H-indazol-6-amine. This can be achieved through catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol or methanol, or by using a reducing agent such as tin(II) chloride in an acidic medium.
-
After the reaction is complete, work up the reaction mixture to isolate the 1H-indazol-6-amine.
-
-
Sulfonylation to Synthesize N-(1H-Indazol-6-yl)benzenesulfonamide Derivative (K22):
-
Dissolve 1H-indazol-6-amine (1 equivalent) in a mixture of pyridine and DCM.
-
Cool the solution in an ice bath.
-
Slowly add the desired substituted benzenesulfonyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final compound K22.
-
Kinase Inhibition Assays
The following are generalized protocols for determining the IC50 values of the synthesized inhibitors.
Protocol 3: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced in a kinase reaction.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Materials:
-
Recombinant purified target kinase (FGFR or PLK4)
-
Specific peptide substrate for the kinase
-
ATP
-
Synthesized this compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (for control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: LanthaScreen™ Eu Kinase Binding Assay
This TR-FRET assay measures the binding of the inhibitor to the kinase.
Materials:
-
Recombinant purified target kinase (FGFR or PLK4) with an appropriate tag (e.g., GST)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Synthesized this compound inhibitor
-
TR-FRET dilution buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the TR-FRET dilution buffer.
-
Add the diluted inhibitor or DMSO (for control) to the wells.
-
Add a pre-mixed solution of the kinase and the Eu-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements (emission at 665 nm and 615 nm with excitation at 340 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents against critical cancer targets such as FGFR and PLK4. The detailed methodologies for synthesis and biochemical assays, coupled with the visualization of relevant biological pathways, are intended to accelerate the discovery and development of the next generation of kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 6-Fluoro-1H-Indazole in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 6-fluoro-1H-indazole as a pivotal scaffold in the synthesis of modern anticancer therapeutics. The indazole nucleus is a recognized privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3][4] The strategic incorporation of a fluorine atom at the 6-position of the indazole ring has been shown to enhance metabolic stability, binding affinity, and overall potency of various kinase and enzyme inhibitors, making it a valuable building block in cancer drug discovery.[3][5]
This note will cover key examples of anticancer agents derived from this compound, present their biological activity data, detail relevant synthetic protocols, and illustrate associated biological pathways and experimental workflows.
Key Applications of this compound in Oncology
The this compound moiety has been successfully incorporated into a variety of small molecule inhibitors targeting key signaling pathways implicated in cancer progression.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
FGFRs are a family of receptor tyrosine kinases whose deregulation is linked to tumorigenesis and proliferation in various cancers.[6] The indazole scaffold is effective in targeting the ATP-binding site of these kinases.[4] Studies have shown that the introduction of a fluorine atom at the 6-position of the indazole ring can significantly improve both enzymatic and cellular potency of FGFR inhibitors.[3][5] For instance, a 6-fluoro substituted 1H-indazol-3-amine derivative demonstrated potent activity against FGFR1 and FGFR2, with IC50 values in the low nanomolar range.[3][5]
c-Met Tyrosine Kinase Inhibitors
The c-Met receptor tyrosine kinase is another critical target in cancer therapy, with its aberrant activation driving tumor growth, invasion, and metastasis. A series of 6-fluoroindazole derivatives incorporating a dihydropyridine moiety were synthesized and evaluated for their c-Met inhibitory activity. These compounds exhibited potent in vitro inhibition with IC50 values between 14–20 nM, highlighting the effectiveness of the 6-fluoroindazole scaffold for targeting this kinase.[7]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with BRCA mutations, by exploiting the concept of synthetic lethality.[8] While many PARP inhibitors feature different core structures, the principles of scaffold design often involve fluorinated aromatic rings to enhance binding and pharmacokinetic properties. The development of NMS-P118, a potent and highly selective PARP-1 inhibitor, incorporates a 6-fluoro-substituted isoindole core, a structure related to the indazole scaffold.[9] This demonstrates the utility of the fluorinated bicyclic system in designing next-generation PARP inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative anticancer agents synthesized using a 6-fluoro-indazole or a closely related fluorinated scaffold.
| Compound Class/Name | Target | Assay/Cell Line | IC50 / GI50 Value | Reference |
| 6-Fluoro-1H-indazol-3-amine derivative (27a) | FGFR1 | Enzymatic Assay | < 4.1 nM | |
| 6-Fluoro-1H-indazol-3-amine derivative (27a) | FGFR2 | Enzymatic Assay | 2.0 nM | [5] |
| 6-Fluoro-1H-indazol-3-amine derivative (27a) | KG-1 | Cellular Antiprolif. | 25.3 nM | [5] |
| 6-Fluoro-1H-indazol-3-amine derivative (27a) | SNU-16 | Cellular Antiprolif. | 77.4 nM | [5] |
| 6-Fluoroindazole Dihydropyridine Derivatives (50a-c) | c-Met | Enzymatic Assay | 14–20 nM | |
| NMS-P118 (20by) | PARP-1 | Enzymatic Assay | Potent (Specific value not stated in snippets) | [9] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | - | HCT116 (Colorectal) | 14.3 ± 4.4 μM | [10] |
| Indazole Derivative (6o) | - | K562 (Leukemia) | 5.15 µM | [11][12] |
| Indazole Derivative (6o) | - | HEK-293 (Normal Cell) | 33.2 µM (Low toxicity) | [11][12] |
Experimental Protocols
Detailed methodologies for the synthesis of anticancer agents from this compound often involve multi-step sequences, with Suzuki coupling being a key reaction.
Protocol 1: General Synthesis of 6-Substituted Indazole Derivatives via Suzuki Coupling
This protocol outlines a common strategy for synthesizing 6-aryl or 6-heteroaryl indazole derivatives, a core step in the creation of many kinase inhibitors. The starting material is typically a bromo-substituted indazole.
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)
-
Reflux a mixture of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (80%).[13]
-
The reaction is typically rapid, affording the desired 5-bromo-1H-indazol-3-amine in high yield within approximately 20 minutes.[13] (Note: A similar strategy would be employed starting with a corresponding 6-fluoro-benzonitrile derivative to achieve the desired 6-fluoro-indazole core).
Step 2: Suzuki Coupling Reaction
-
Combine the 6-bromo-1H-indazole derivative (1.0 equiv.), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl2, and a base like Cs2CO3 or K2CO3 (2.0-3.0 equiv.).[13]
-
Suspend the reagents in a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).[13]
-
Protect the reaction mixture with an inert atmosphere (e.g., nitrogen).[13]
-
Heat the mixture to 90-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the 6-substituted indazole intermediate.[2]
Step 3: Further Functionalization (e.g., Amide Coupling)
-
The resulting 6-substituted indazole, often containing an amine or carboxylic acid handle, can be further modified.
-
For amide coupling, dissolve the indazole-amine derivative in a suitable solvent (e.g., DMF or DCM).
-
Add the desired carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final compound via standard procedures (extraction, chromatography, and/or recrystallization) to yield the target anticancer agent.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of anticancer agents derived from this compound.
Caption: Synthetic workflow for this compound-based anticancer agents.
Targeted Signaling Pathway
This diagram shows a simplified representation of the FGFR signaling pathway, a common target for indazole-based inhibitors.
Caption: Inhibition of the FGFR signaling pathway by indazole-based agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-fluoro-1H-indazole in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-1H-indazole is a fluorinated heterocyclic compound that has emerged as a valuable scaffold in the synthesis of biologically active molecules. While its applications in pharmaceutical research are more widely documented, its utility in the agrochemical sector is a growing area of interest. The introduction of a fluorine atom can significantly enhance the efficacy, metabolic stability, and target-binding affinity of agrochemicals. This document provides a comprehensive overview of the known applications of this compound in agrochemical research, with a primary focus on its use in the development of novel herbicides. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.
I. Herbicidal Activity of this compound Derivatives
The most prominent application of the this compound moiety in agrochemical research to date is in the development of synthetic auxin herbicides. Specifically, derivatives of 6-indazolyl-2-picolinic acid have demonstrated potent herbicidal effects. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible weed species.
A. Quantitative Data: Herbicidal Efficacy
A notable example is the compound 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid (referred to as compound 5a in a key study), which has shown significant herbicidal activity.[1] While comprehensive IC50 values across a wide range of weeds are not publicly available, the following data highlights its potential.
| Compound | Target Species | Concentration | Observed Effect | Reference Compound |
| 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid | Brassica napus (Rapeseed) | 10 µM | Significant root growth inhibition, greater than Picloram | Picloram |
| 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid | Abutilon theophrasti (Velvetleaf) | 10 µM | Significant root growth inhibition, greater than Picloram | Picloram |
| 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid | Amaranthus retroflexus (Redroot pigweed) | 250 g/ha | 100% post-emergence inhibition | - |
| 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid | Chenopodium album (Lamb's quarters) | 250 g/ha | 100% post-emergence inhibition | - |
B. Experimental Protocols
The synthesis of this class of herbicides involves a multi-step process, including the formation of the substituted indazole and its subsequent coupling with a picolinic acid precursor.
Step 1: Synthesis of 4-fluoro-1H-indazole
A common route to synthesize substituted indazoles is through the cyclization of corresponding o-fluorobenzaldehydes or o-fluoroketones with hydrazine.
-
Materials: 2,4-difluorobenzaldehyde, hydrazine hydrate, tetrahydrofuran (THF), sodium bicarbonate.
-
Procedure:
-
Dissolve 2,4-difluorobenzaldehyde in THF.
-
Add hydrazine hydrate to the solution and stir at 65°C for 2 hours to form the crude benzylidenehydrazine intermediate.
-
After cooling, add sodium bicarbonate and heat the mixture to 100°C for 4 hours to facilitate cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-fluoro-1H-indazole.
-
Step 2: Synthesis of 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid
This step involves the nucleophilic substitution of a halogenated picolinic acid derivative with the synthesized 4-fluoro-1H-indazole.
-
Materials: 4-fluoro-1H-indazole, 4-amino-3,5,6-trichloro-2-picolinonitrile (or a similar precursor), sodium hydride (NaH), 1,4-dioxane, sulfuric acid.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous 1,4-dioxane.
-
Add a solution of 4-fluoro-1H-indazole in 1,4-dioxane dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the 4-amino-3,5,6-trichloro-2-picolinonitrile precursor to the reaction mixture.
-
Heat the reaction to 100°C and stir for 12 hours.
-
Cool the mixture and quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting nitrile intermediate is then hydrolyzed by heating in 80% sulfuric acid at 100°C for 3 hours.[1]
-
Cool the reaction mixture and pour it onto ice.
-
Adjust the pH to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
-
This protocol describes a general method for evaluating the pre- and post-emergence herbicidal activity of test compounds.
-
Materials: Test compound, control herbicide (e.g., Picloram), weed seeds (Amaranthus retroflexus, Chenopodium album, etc.), potting medium (e.g., peat, soil, vermiculite mix), pots or trays, greenhouse or growth chamber with controlled environment, sprayer.
-
Procedure:
-
Plant Preparation:
-
For post-emergence tests, sow weed seeds in pots and allow them to grow to the 2-4 leaf stage.
-
For pre-emergence tests, prepare pots with soil but do not sow the seeds yet.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
Prepare serial dilutions to achieve the desired application rates (e.g., 250 g/ha). Include a surfactant if required.
-
-
Application:
-
Post-emergence: Spray the foliage of the grown weeds evenly with the test solution.
-
Pre-emergence: Spray the soil surface of the prepared pots. After application, sow the weed seeds into the treated soil.
-
-
Incubation:
-
Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, stunting, and mortality.
-
Record the percentage of inhibition or plant death compared to an untreated control.
-
-
C. Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for the Synthesis of 6-Fluoro-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of substituted 6-fluoro-1H-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to their potential as kinase inhibitors for therapeutic applications, particularly in oncology. The following protocols offer step-by-step guidance for the synthesis of key intermediates and final products, accompanied by data summaries and workflow visualizations.
Biological Context: 6-Fluoro-1H-Indazoles as Kinase Inhibitors
Indazole-containing compounds are prominent scaffolds in the development of kinase inhibitors.[1][2] The indazole core can effectively mimic the purine base of ATP, enabling it to bind to the ATP-binding site of various kinases. Fluorine substitution can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[1][3] Notably, derivatives of this compound have been investigated as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFR) and Polo-like Kinase 4 (PLK4), which are implicated in cell proliferation, survival, and differentiation.[1][4] Dysregulation of these kinase pathways is a hallmark of many cancers, making targeted inhibitors valuable tools for research and potential therapeutic agents.[2][5]
Below is a representative diagram of a signaling pathway involving FGFR, a common target of indazole derivatives.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Two representative protocols for the synthesis of brominated this compound derivatives are provided below. These halogenated indazoles are versatile intermediates for further functionalization, for instance, via cross-coupling reactions to build more complex molecules.[2][5]
Protocol 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole
This protocol follows a two-step procedure starting from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The synthesis involves the formation of an enamine intermediate, followed by reductive cyclization.[6][7]
Caption: Experimental workflow for the synthesis of 4-bromo-6-fluoro-1H-indazole.
Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (Enamine Intermediate)
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | [6] |
| Reagent 1 | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | [6][7] |
| Reagent 2 | Pyrrolidine | [6] |
| Solvent | Dioxane | [6] |
| Temperature | 100 °C | [6] |
| Work-up | Cool to room temperature, concentrate under reduced pressure | [6][7] |
Methodology:
-
Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) in a round-bottom flask.[6]
-
Sequentially add DMF-DMA (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[6]
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC).[6][7]
-
After completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent, affording the crude enamine intermediate as a dark red residue (approx. 10.0 g).[6] This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-6-fluoro-1H-indazole
| Parameter | Value | Reference |
| Starting Material | Crude Enamine Intermediate | [6] |
| Reagent 1 | Raney Nickel (aqueous suspension) | [6][7] |
| Reagent 2 | Hydrazine Monohydrate | [6] |
| Solvent | Methanol:Tetrahydrofuran (1:1) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 5 - 14 hours | [6][7] |
| Work-up | Filter through diatomaceous earth, wash with EtOAc, concentrate | [6] |
| Purification | Column Chromatography (EtOAc/Petroleum Ether, 1:5 v/v) | [7] |
| Typical Yield | 37% - 68.8% | [6][7] |
Methodology:
-
Combine the crude enamine intermediate (10.0 g, ~31.7 mmol) with a 1:1 mixture of MeOH:THF (150 mL).[6]
-
Add Raney Nickel (approx. 15 mL of an aqueous suspension).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) dropwise.[6]
-
Allow the mixture to warm to room temperature and stir for 5-14 hours.[6][7]
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.[6]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent to obtain 4-bromo-6-fluoro-1H-indazole.[7]
Protocol 2: Synthesis of 5-Bromo-4-fluoro-1H-indazole
This three-step synthesis begins with the bromination of 3-fluoro-2-methylaniline, followed by a cyclization reaction to form the indazole ring, and concludes with a deprotection step.[8]
Caption: Experimental workflow for the synthesis of 5-bromo-4-fluoro-1H-indazole.
Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-2-methylaniline | [8] |
| Reagent 1 | N-Bromosuccinimide (NBS) | [8] |
| Solvent | Acetonitrile | [8] |
| Temperature | -10 °C to 10 °C | [8] |
| Reaction Time | 1 - 2 hours | [8] |
| Work-up | Quench with Sodium Bisulfite, Basify with NaOH, Extract with EtOAc | [8] |
| Typical Yield | 86% - 98% | [8] |
Methodology:
-
Dissolve 3-fluoro-2-methylaniline in acetonitrile in a reaction vessel.
-
Cool the solution to between -10 °C and 10 °C.
-
Add N-bromosuccinimide portion-wise, maintaining the temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.[8]
-
After completion, quench the reaction by adding sodium bisulfite.[8]
-
Adjust the pH to 9-10 with sodium hydroxide solution.
-
Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromo-3-fluoro-2-methylaniline.[8]
Step 2: Synthesis of 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-3-fluoro-2-methylaniline | [8] |
| Reagent 1 | Acetic Anhydride | [9] |
| Reagent 2 | Isoamyl Nitrite | [8][9] |
| Solvent | Toluene | [8] |
| Temperature | 80 °C to 130 °C | [8] |
| Reaction Time | 3 - 4 hours | [8] |
Methodology:
-
Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene.
-
Add acetic anhydride.
-
Heat the mixture to 80-130 °C.
-
Add isoamyl nitrite dropwise and maintain the temperature for 3-4 hours.[8]
-
After the reaction is complete, the mixture is typically concentrated to provide the crude acetylated indazole.
Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole
| Parameter | Value | Reference |
| Starting Material | 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | [8] |
| Reagent | Inorganic Base (e.g., K₂CO₃, KHCO₃, NaOH) | [8] |
| Solvent | Methanol and Water | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 12 - 14 hours | [8] |
| Work-up | Add water, stir, filter, wash with water, and dry | [8] |
| Typical Yield | 77% - 81% | [8] |
Methodology:
-
Add the crude 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone to a mixture of methanol and water.[8]
-
Add an inorganic base such as potassium carbonate or sodium hydroxide.[8]
-
Stir the suspension at room temperature for 12-14 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.[8]
-
Filter the solid, wash the filter cake with water, and dry under vacuum to obtain 5-bromo-4-fluoro-1H-indazole.[8]
Purification and Characterization
Crude products from these syntheses can be purified using standard laboratory techniques.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. For indazole derivatives, common stationary phases include silica gel, with eluent systems typically composed of mixtures of a non-polar solvent (like heptane or petroleum ether) and a more polar solvent (like ethyl acetate).[7]
-
Recrystallization: This is an effective technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixed solvent systems (e.g., acetone/water, ethanol/water) can also be effective for purifying indazole isomers.[10]
The identity and purity of the final products should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Application Notes and Protocols: 6-Fluoro-1H-indazole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-fluoro-1H-indazole and its derivatives in specific biological assays, with a focus on their application as kinase inhibitors in cancer research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The indazole scaffold itself is recognized as a "privileged" structure, meaning it can bind to multiple biological targets. The addition of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and cell permeability of the resulting compounds. Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following table summarizes the inhibitory activities of a key this compound derivative against specific kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (nM) | Reference |
| 27a | FGFR1 | < 4.1 | KG-1 (Leukemia) | 25.3 | [1] |
| FGFR2 | 2.0 | SNU-16 (Gastric Cancer) | 77.4 | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Experimental Protocols
This section provides detailed methodologies for common biological assays used to evaluate the efficacy of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of a test compound.
Materials:
-
This compound derivative (test compound)
-
Recombinant target kinase (e.g., FGFR1, FGFR2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the target kinase and its specific substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell lines (e.g., KG-1, SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: Simplified FGFR signaling pathway and its inhibition by a this compound derivative.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro kinase inhibition assay described in Protocol 1.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Application Notes and Protocols: The 6-fluoro-1H-indazole Scaffold in Molecular Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 6-fluoro-1H-indazole is a key heterocyclic scaffold in medicinal chemistry, it is not typically utilized as a standalone molecular probe for biological imaging. Its value lies in its role as a foundational structural motif for the development of more complex, high-affinity ligands for specific biological targets. The indazole core is recognized as a "privileged scaffold," particularly for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of protein kinases.
This document provides a representative application of the indazole scaffold in biological imaging by focusing on a derivative developed for Positron Emission Tomography (PET). We will detail the use of an indazole-based radiotracer designed to image the activity of Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase, a significant target in oncology.
Featured Application: PIM1 Kinase Imaging with an Indazole-Based PET Probe
The following application notes are based on the development and use of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a potent and selective PIM1 kinase inhibitor, as a potential PET probe.[1] This example illustrates how the indazole core is integral to a molecule designed for in vivo imaging.
Biological Target: PIM1 Kinase
PIM1 is a serine/threonine kinase that is overexpressed in various human cancers, including prostate, breast, and hematopoietic malignancies. It plays a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating numerous downstream substrates. Therefore, imaging PIM1 expression and activity can provide valuable diagnostic and prognostic information and aid in monitoring the therapeutic response to PIM1 inhibitors.
Signaling Pathway Involving PIM1 Kinase
Quantitative Data
The following table summarizes the key quantitative parameters for the indazole-based PIM1 PET probe.[1]
| Parameter | Value | Description |
| PIM1 IC₅₀ | 3 nM | The half-maximal inhibitory concentration against PIM1 kinase, indicating high potency. |
| Radiochemical Yield | 20-30% (decay corrected) | The efficiency of the radiosynthesis process. |
| Specific Activity | 370-740 GBq/µmol | The amount of radioactivity per unit mass of the compound at the end of bombardment. |
Experimental Protocols
Protocol 1: Radiosynthesis of the Indazole-Based PET Probe
This protocol outlines the synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one.
Materials:
-
Precursor molecule: (Z)-tert-butyl 4-((2-((1H-indazol-3-yl)methylene)-6-hydroxy-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)piperazine-1-carboxylate
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf
-
Anhydrous DMF
-
TFA (Trifluoroacetic acid)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
¹¹C-Methylation: Dissolve the precursor in anhydrous DMF. Introduce [¹¹C]CH₃I or [¹¹C]CH₃OTf and heat the reaction mixture. This step labels the precursor with the positron-emitting carbon-11 isotope.
-
Boc Deprotection: After the methylation reaction, add TFA to the mixture to remove the Boc (tert-butyloxycarbonyl) protecting group from the piperazine moiety. This step is crucial for the final compound's biological activity.
-
Purification: Purify the crude product using semi-preparative HPLC to isolate the desired radiolabeled compound from unreacted precursors and byproducts.
-
Formulation: The purified radioactive fraction is passed through an SPE cartridge to remove HPLC solvents. The final product is eluted with a physiologically compatible solvent (e.g., ethanol in saline) and passed through a sterile filter for in vivo administration.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
Experimental Workflow for Radiosynthesis
Protocol 2: Preclinical PET Imaging in a Xenograft Model
This protocol describes the use of the indazole-based PET probe for in vivo imaging of PIM1 kinase in a tumor xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., with human prostate cancer xenografts)
-
The formulated indazole-based ¹¹C-PET probe
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Saline for injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Maintain the animal's body temperature throughout the imaging session.
-
Radiotracer Injection: Administer a defined dose of the ¹¹C-labeled indazole probe (typically 3.7-7.4 MBq) via intravenous (tail vein) injection.
-
PET/CT Imaging:
-
Immediately after injection, place the animal in the PET/CT scanner.
-
Acquire a dynamic PET scan for 60-90 minutes to observe the probe's uptake and distribution over time.
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images to correlate radioactive signal with anatomical structures.
-
Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, brain) to generate time-activity curves (TACs).
-
Quantify the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Logical Flow for Preclinical Imaging
Conclusion
The this compound core is a valuable starting point for the design of potent, targeted molecular probes. While not an imaging agent itself, its incorporation into larger molecules, such as the PIM1 kinase inhibitor detailed here, enables the development of sophisticated tools for biological imaging. The application of such indazole-based probes in PET imaging holds significant promise for advancing cancer diagnostics, understanding disease mechanisms, and accelerating the development of targeted therapies.
References
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of 6-Fluoro-1H-Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of structure-activity relationships (SAR) for 6-fluoro-1H-indazole analogs, a promising scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.
Introduction
The 1H-indazole scaffold is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this core. The introduction of a fluorine atom at the 6-position of the indazole ring has been shown to significantly enhance the biological activity of these analogs, particularly their potency as kinase inhibitors. This document outlines the key experimental protocols and data presentation formats to systematically explore the SAR of this important class of molecules.
Data Presentation: Structure-Activity Relationship Tables
Systematic modification of the this compound scaffold allows for the exploration of its SAR. The following tables present hypothetical, yet representative, data for a series of analogs, illustrating how structural changes can impact inhibitory activity against key oncological kinase targets such as VEGFR2 and FGFR1.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | VEGFR2 IC50 (nM) | FGFR1 IC50 (nM) |
| FA-01 | H | Phenyl | 150 | 250 |
| FA-02 | H | 4-Methoxyphenyl | 85 | 180 |
| FA-03 | H | 3-Aminophenyl | 45 | 95 |
| FA-04 | Methyl | Phenyl | 120 | 200 |
| FA-05 | Methyl | 4-Methoxyphenyl | 70 | 150 |
| FA-06 | Methyl | 3-Aminophenyl | 30 | 75 |
| FA-07 | H | Pyridin-3-yl | 25 | 50 |
| FA-08 | H | 4-(Piperazin-1-yl)phenyl | 10 | 20 |
Table 2: Anti-proliferative Activity of Selected this compound Analogs
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| FA-03 | HUVEC | MTT | 8.5 |
| FA-06 | MCF-7 | MTT | 5.2 |
| FA-07 | A549 | MTT | 10.1 |
| FA-08 | HCT116 | MTT | 2.8 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible SAR data.
Protocol 1: General Synthesis of 6-Fluoro-1H-Indazol-3-amine Derivatives
This protocol describes a representative synthesis of a 6-fluoro-1H-indazol-3-amine derivative, a key intermediate for further functionalization.[1][2]
Materials:
-
2-Fluoro-5-bromobenzonitrile
-
Hydrazine hydrate
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Synthesis of 6-Bromo-1H-indazol-3-amine: A mixture of 2-fluoro-5-bromobenzonitrile and hydrazine hydrate is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield 6-bromo-1H-indazol-3-amine.[2]
-
Suzuki Coupling: To a solution of 6-bromo-1H-indazol-3-amine in a 1,4-dioxane/water mixture are added the desired aryl boronic acid, a palladium catalyst, and a base. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 6-fluoro-1H-indazol-3-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase, such as VEGFR-2.[3][4][5]
Materials:
-
Recombinant purified VEGFR-2 kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound analogs)
-
Kinase reaction buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[4][5]
-
Detect Kinase Activity: Add the luminescent kinase assay reagent to each well to stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity).[3]
-
Measure Luminescence: Incubate the plate at room temperature for a short period (e.g., 15 minutes) and read the luminescence using a microplate reader.[5]
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7][8][9][10]
Materials:
-
Cancer cell lines (e.g., HUVEC, MCF-7, A549, HCT116)
-
Cell culture medium
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-fluoro-1H-indazole
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions for improving the yield and purity of 6-fluoro-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be approached through several pathways, primarily depending on the available starting materials. A prevalent and effective method involves the diazotization and subsequent intramolecular cyclization of a substituted aniline, such as 4-fluoro-2-methylaniline. Another common strategy is a variation of the Leimgruber-Batcho synthesis, which starts with 4-fluoro-2-nitrotoluene and proceeds through an enamine intermediate followed by reductive cyclization.
Q2: I am observing a significant amount of the 2H-indazole isomer as a byproduct. How can I improve the regioselectivity for the desired 1H-isomer?
A2: The formation of the 2H-indazole isomer is a common challenge in indazole synthesis. The 1H-isomer is generally the thermodynamically more stable product.[1] To favor its formation, consider the following:
-
Reaction Conditions: Careful control of reaction temperature and choice of solvent can influence the isomer ratio.
-
pH Control: In cyclization reactions, the pH of the medium can be critical. Acidic conditions often favor the 1H-isomer.
-
Purification: If isomer formation is unavoidable, they can often be separated using column chromatography due to their different polarities.
Q3: My reaction is producing a dark, tar-like material, and the yield is very low. What could be the cause?
A3: The formation of tar or polymeric materials is often a result of harsh reaction conditions, such as excessively high temperatures or strong acids.[2] This can lead to the degradation of starting materials, intermediates, or the final product. To mitigate this, you can:
-
Lower the Reaction Temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use Milder Reagents: If applicable, consider using milder acids or bases.
-
Optimize Reagent Addition: Slow, dropwise addition of reagents can help to control the reaction exotherm and prevent localized overheating.
Q4: The final product has low purity after workup. What are the recommended purification methods for this compound?
A4: To achieve high purity, a multi-step purification approach is often necessary.
-
Crystallization: This is an effective method for purifying solid organic compounds.[3] A suitable solvent system should be chosen where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities and isomers. A solvent system of ethyl acetate and petroleum ether (or hexane) is often a good starting point for elution.[4]
-
Acid-Base Extraction: Since indazoles are weakly basic, an acidic wash during the workup can help remove non-basic impurities.
Troubleshooting Guide
Issue 1: Low or No Yield
Low or no yield is a frequent issue that can stem from various factors throughout the synthetic process. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Issue 2: Formation of Impurities
The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.
| Impurity Type | Potential Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry. | Increase reaction time, raise the temperature cautiously, or use a slight excess of the limiting reagent. Monitor the reaction by TLC or LC-MS. |
| 2H-indazole Isomer | Kinetic control or unfavorable reaction conditions favoring the 2H-isomer. | Adjust pH, solvent polarity, and temperature. The 1H-isomer is often favored under thermodynamic control. |
| Over-reduction Products | In reductive cyclization steps, the reducing agent may be too harsh or the reaction time too long. | Use a milder reducing agent (e.g., iron in acetic acid instead of Raney nickel with hydrogen).[2] Carefully monitor the reaction progress to avoid over-reduction.[2] |
| Polymeric/Tar-like Substances | Reaction temperature is too high, or acidic/basic conditions are too strong, leading to degradation. | Lower the reaction temperature. Use a less concentrated acid or base, or add it portion-wise to control the reaction. |
Experimental Protocols
The following protocols are adapted from established syntheses of structurally similar indazoles and provide a starting point for the synthesis of this compound. Optimization may be required.
Protocol 1: Synthesis via Diazotization of 4-fluoro-2-methylaniline
This method is analogous to the synthesis of bromo-indazoles from corresponding anilines.[5]
Caption: Experimental workflow for the synthesis of this compound from 4-fluoro-2-methylaniline.
Methodology:
-
Acetylation: Dissolve 4-fluoro-2-methylaniline in a suitable solvent like chloroform or acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride.
-
Diazotization and Cyclization: To the acetylated aniline solution, add a nitrite source such as isoamyl nitrite or sodium nitrite in acid. Heat the reaction mixture to induce cyclization.
-
Workup and Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. Add an aqueous acid solution (e.g., HCl) and heat to hydrolyze the N-acetyl group.
-
Isolation and Purification: Cool the acidic solution and neutralize it with a base (e.g., NaOH) to precipitate the crude product. The crude solid can be collected by filtration and purified by crystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.
Protocol 2: Reductive Cyclization of an Enamine Intermediate
This protocol is based on the Leimgruber-Batcho indole synthesis, which can be adapted for indazoles.[4]
Methodology:
-
Enamine Formation: React 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent like DMF. Heat the mixture to facilitate the formation of the corresponding enamine. This step is often accompanied by a color change.[2]
-
Reductive Cyclization: To the solution containing the enamine intermediate, add a reducing agent. Common systems include:
-
Workup and Isolation: After the reaction is complete, the catalyst (if solid) is removed by filtration (e.g., through celite). The filtrate is then concentrated, and the product is isolated by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography or crystallization to yield pure this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction parameters for key steps in indazole synthesis, based on procedures for analogous compounds. These should be considered as starting points for optimization.
| Parameter | Method 1: Diazotization | Method 2: Reductive Cyclization | Reference |
| Starting Material | 4-fluoro-2-methylaniline | 4-fluoro-2-nitrotoluene | [5],[4] |
| Key Reagents | Acetic anhydride, Isoamyl nitrite, HCl | DMF-DMA, Raney Ni, Hydrazine hydrate | [5],[6] |
| Solvent | Chloroform, Acetic Acid | DMF, Methanol/THF | [5],[6] |
| Reaction Temperature | Reflux (e.g., ~68°C) | 100-120°C (Enamine), 0-50°C (Reduction) | [5],[4] |
| Reaction Time | 12-24 hours | 2-5 hours (Enamine), 5-14 hours (Reduction) | [5],[4] |
| Typical Yield | Moderate to High (Varies) | ~60-70% (for analogous bromo-compounds) | [4] |
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
identifying and minimizing byproducts in 6-fluoro-1H-indazole reactions
Welcome to the Technical Support Center for 6-Fluoro-1H-Indazole Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to identify and minimize byproduct formation in common synthetic transformations of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on the this compound core?
A1: The this compound scaffold is a versatile building block in medicinal chemistry. The most common reactions include N-alkylation of the pyrazole ring, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination at a halogenated position (e.g., after conversion to a bromo or iodo derivative).
Q2: What are the typical byproducts observed in N-alkylation of this compound?
A2: The primary byproduct in the N-alkylation of this compound is the formation of a mixture of N1 and N2 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3][4]
Q3: In palladium-catalyzed cross-coupling reactions with 6-halo-1H-indazoles, what are the major side products?
A3: In Suzuki-Miyaura coupling, common byproducts include homocoupling of the boronic acid and hydrodehalogenation (protodehalogenation) of the indazole starting material.[5] For Buchwald-Hartwig amination, hydrodehalogenation is also a significant side reaction.[5][6]
Q4: How does the fluorine atom at the 6-position influence byproduct formation?
A4: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the N1 and N2 positions in the indazole ring, potentially affecting the N1/N2 ratio during alkylation. In cross-coupling reactions, it can affect the reactivity of the C-X bond.
Troubleshooting Guides
N-Alkylation: Controlling Regioselectivity (N1 vs. N2 Isomers)
Problem: My N-alkylation of this compound yields an inseparable mixture of N1 and N2 isomers.
Root Cause Analysis and Solutions:
The formation of N1 and N2 isomers is a common challenge in indazole chemistry. The regioselectivity is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions which can favor either kinetic or thermodynamic control. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[7]
-
Kinetic vs. Thermodynamic Control: The N1-substituted product is often the thermodynamically more stable isomer. Conditions that allow for equilibration can favor its formation.
-
Base and Solvent Effects: The choice of base and solvent system is critical in directing the alkylation.[1][2][3][4]
-
For preferential N1-alkylation: Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often provides high selectivity for the N1 isomer.[1][2][3][4]
-
For preferential N2-alkylation: Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) in THF often favor the formation of the N2 isomer.[5]
-
-
Substituent Effects: Electron-withdrawing groups on the indazole ring can influence the N1/N2 ratio.
Quantitative Data on N-Alkylation Regioselectivity (Adapted from Substituted Indazoles)
| Target Isomer | Base | Solvent | Alkylating Agent | Temperature | N1:N2 Ratio | Reference |
| N1 | NaH | THF | n-pentyl bromide | 0 °C to rt | >99:1 | [1][2][3][4] |
| N1/N2 Mixture | K₂CO₃ | DMF | n-pentyl bromide | rt | 1.5:1 | [2] |
| N2 | - (Mitsunobu) | THF | n-pentanol | 0 °C to rt | 1:2.5 | [4] |
Experimental Protocol: Selective N1-Alkylation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, slowly quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for N-Alkylation Troubleshooting
Caption: Troubleshooting workflow for poor N1/N2 selectivity.
Suzuki-Miyaura Coupling: Minimizing Homocoupling and Dehalogenation
Problem: My Suzuki-Miyaura reaction of a 6-halo-1H-indazole derivative results in a low yield of the desired product, with significant amounts of boronic acid homocoupling and/or dehalogenation of the starting material.
Root Cause Analysis and Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[5]
-
Solution: Rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere are crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon) through the solvent.
-
-
Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (e.g., water) before transmetalation with the boronic acid.
-
Solution: Use anhydrous and thoroughly degassed solvents and reagents. The choice of base can also be important; using a non-hydrated base can be beneficial.
-
Quantitative Data on Minimizing Suzuki-Miyaura Byproducts (Adapted from 6-Bromo-1H-Indazole)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 92 | [6] |
| Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 85 | [6] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | 84 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-Indazole with Minimized Byproducts
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable phosphine ligand (e.g., SPhos, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) under the inert atmosphere.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Signaling Pathway for Byproduct Formation in Suzuki Coupling
Caption: Pathways for desired product and byproduct formation in Suzuki coupling.
Buchwald-Hartwig Amination: Suppressing Hydrodehalogenation
Problem: My Buchwald-Hartwig amination of a 6-halo-1H-indazole derivative is plagued by the formation of the hydrodehalogenated byproduct (this compound).
Root Cause Analysis and Solutions:
-
Hydrodehalogenation: This side reaction is competitive with the desired C-N bond formation and is often promoted by factors such as high temperature and the presence of proton sources. The choice of ligand and base is also critical.
-
Solution:
-
Ligand Selection: Bulky biarylphosphine ligands such as RuPhos or BrettPhos can be effective in promoting the desired reductive elimination over side reactions.[6]
-
Base Selection: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often a good choice.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
N-H Protection: The unprotected N-H of the indazole can sometimes interfere with the reaction. Protecting this group (e.g., with a BOC group) may be necessary in some cases.
-
-
Quantitative Data on Buchwald-Hartwig Amination of 6-Bromo-1H-Indazole
| Amine | Ligand/Precatalyst | Base | Yield (%) | Reference |
| Aniline | BrettPhos precatalyst | LiHMDS | 85 | [9] |
| 4-Methoxyaniline | BrettPhos precatalyst | LiHMDS | 92 | [9] |
| Morpholine | RuPhos precatalyst | LiHMDS | 90 | [9] |
| N-Methylaniline | RuPhos precatalyst | LiHMDS | 78 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-Indazole
-
Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), and the appropriate precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) via syringe, followed by the dropwise addition of LiHMDS (1 M solution in THF, 2.0 equiv.) to the stirred reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by silica gel column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Indazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated indazole compounds. Below you will find troubleshooting guides and frequently asked questions to help you resolve specific issues in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated indazole compounds.
Issue 1: Poor separation of regioisomers (e.g., N1 vs. N2 alkylated isomers).
-
Possible Cause: The polarity difference between the isomers is insufficient for effective separation by standard column chromatography.
-
Troubleshooting Steps:
-
Recrystallization with Mixed Solvents: This is often the most effective method for separating indazole isomers.[1] Experiment with different solvent systems and ratios. Common solvent mixtures include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[1] The optimal ratio will depend on the specific solubility of your isomers.
-
Chromatography Optimization:
-
Eluent System: If using normal-phase chromatography (silica gel), try a less polar solvent system to increase the retention time and potentially improve separation. A gradient elution might be necessary.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (activated basic alumina can be effective for removing acidic impurities) or a reverse-phase column (like C8 or C18) with a suitable polar mobile phase.[2] For fluorinated compounds, pairing a regular reverse-phase column with a fluorinated eluent like trifluoroethanol can enhance separation based on fluorine content.[3][4]
-
-
Temperature Variation in Chromatography: Optimizing the temperature during HPLC can improve the separation of fluorinated compounds.[3][4]
-
Issue 2: Co-elution of the product with a persistent impurity during column chromatography.
-
Possible Cause: The impurity has a very similar polarity to the desired fluorinated indazole.
-
Troubleshooting Steps:
-
Change the Solvent System: Alter the composition of the eluent. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The change in solvent-solute interactions can alter the elution profile.
-
Employ a Different Chromatographic Technique:
-
Reverse-Phase Chromatography: If you are using normal-phase chromatography, switching to reverse-phase HPLC can be effective. The separation mechanism is different and may resolve the co-eluting compounds.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is another option for separating closely related compounds.
-
-
Chemical Treatment: If the impurity has a reactive functional group that your product lacks (e.g., a primary amine, a carboxylic acid), you may be able to selectively react the impurity to drastically change its polarity, allowing for easy separation.
-
Issue 3: Low recovery of the purified compound after chromatography.
-
Possible Cause: The compound may be adsorbing irreversibly to the stationary phase or degrading on the column.
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: For sensitive compounds, silica gel can be acidic and cause degradation. You can neutralize it by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).
-
Use an Alternative Adsorbent: Consider using a less acidic stationary phase like neutral alumina or a polymer-based column.
-
Check Compound Stability: Assess the stability of your fluorinated indazole under the chromatographic conditions (solvents, stationary phase) by running a small-scale stability test.
-
Issue 4: Difficulty in removing residual palladium catalyst from cross-coupling reactions.
-
Possible Cause: Palladium complexes can be soluble in organic solvents and difficult to remove by standard chromatography.
-
Troubleshooting Steps:
-
Specialized Scavengers: Use a scavenger resin designed to bind palladium. These are commercially available and can be very effective.
-
Filtration through Celite/Silica: Sometimes, filtering the reaction mixture through a pad of Celite or a short plug of silica gel can remove a significant portion of the palladium catalyst before proceeding to column chromatography.
-
Aqueous Wash: An aqueous wash with a solution of a chelating agent like EDTA or a solution containing sulfur-based ligands (e.g., sodium thiosulfate) can help to extract palladium salts into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized fluorinated indazole?
A1: A good starting point is a combination of extraction, followed by either recrystallization or column chromatography. An initial aqueous workup can remove many inorganic impurities. If the compound is a solid, recrystallization is often the most efficient method for obtaining high purity.[1] If it is an oil or if recrystallization fails, column chromatography is the next logical step.
Q2: How does fluorine substitution affect the choice of purification technique?
A2: The presence of fluorine can increase the lipophilicity of a molecule.[5] This may require the use of less polar solvent systems in normal-phase chromatography or stronger organic modifiers in reverse-phase chromatography. The strong electronegativity of fluorine can also influence intermolecular interactions, which can be exploited in both chromatography and crystallization for improved separation.
Q3: Are there any specific safety precautions to consider when purifying fluorinated indazoles?
A3: Standard laboratory safety protocols should always be followed. Some fluorinated compounds can have higher volatility or unique toxicological profiles. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Review the Material Safety Data Sheet (MSDS) for your specific compound and any reagents used in the purification process.
Q4: My fluorinated indazole seems to be degrading on the silica gel column. What can I do?
A4: As mentioned in the troubleshooting guide, the acidic nature of silica gel can be problematic. Try neutralizing the silica with triethylamine or switch to a more inert stationary phase like neutral alumina. Alternatively, a rapid purification using a short silica plug (flash chromatography) with a carefully selected solvent system can minimize the contact time and reduce degradation.
Quantitative Data Summary
The following table summarizes typical purification outcomes for substituted indazole compounds based on recrystallization.
| Compound Type | Purification Method | Solvent System | Purity Achieved | Reference |
| Substituted Indazole Isomers | Recrystallization | Acetone/Water | > 99% | [1] |
| Substituted Indazole Isomers | Recrystallization | Ethanol/Water | > 99% | [1] |
| Substituted Indazole Isomers | Recrystallization | Methanol/Water | > 99% | [1] |
| Substituted Indazole Isomers | Recrystallization | Acetonitrile/Water | > 99% | [1] |
| Substituted Indazole Isomers | Recrystallization | Tetrahydrofuran/Water | > 99% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Fluorinated Indazole Isomers
-
Dissolution: In a suitable flask, dissolve the crude mixture of fluorinated indazole isomers in the minimum amount of the chosen hot solvent system (e.g., an acetone/water mixture).[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Analysis: Analyze the purity of the isolated isomer using an appropriate analytical technique such as HPLC, GC, or NMR. A purity of over 99% can often be achieved with this method.[1]
Visualizations
Caption: General purification workflow for fluorinated indazole compounds.
Caption: Troubleshooting guide for poor separation of fluorinated indazole isomers.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 6-Fluoro-1H-Indazole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. The most common culprits include:
-
Catalyst Inactivity: The palladium catalyst can be deactivated by exposure to oxygen or impurities in the reagents and solvents. Ensure you are using fresh, high-quality catalyst and properly degassed solvents.[1][2]
-
Boronic Acid Instability: Boronic acids, particularly heteroaryl ones, can degrade through protodeboronation. Use fresh boronic acid or consider using a boronate ester for increased stability.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may need to be optimized for your specific substrates.[1]
-
N-H Interference: The acidic proton on the indazole's nitrogen can interfere with the catalytic cycle.[1]
Q2: Does the unprotected N-H group on the this compound interfere with the cross-coupling reaction? Should I use a protecting group?
A2: Yes, the acidic N-H proton of the indazole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1][3] While many protocols are developed for unprotected indazoles, if you are experiencing issues, N-protection with groups like tert-butyloxycarbonyl (Boc) can significantly improve yields and consistency. However, this will add protection and deprotection steps to your synthesis.[1]
Q3: How does the fluorine substituent on the indazole ring affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the fluorine atom at the 6-position can influence the reactivity of the indazole. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[1] However, the overall electronic properties of the substrate are important, and the interplay of these effects will determine the optimal reaction conditions.
Q4: I am observing significant formation of homocoupled byproducts from my boronic acid. What is causing this and how can I minimize it?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. It is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[4] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a slight excess of the boronic acid can also help to favor the desired cross-coupling reaction.
Q5: For a Buchwald-Hartwig amination with this compound, what are the key parameters to consider for optimization?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2][3] The choice of ligand can be critical and may require screening.
-
Base: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs2CO3).[2][3]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence for identifying and resolving the issue.
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The formation of palladium black indicates catalyst decomposition, which can halt the catalytic cycle.
-
Potential Cause: The catalyst may be unstable under the reaction conditions, often due to high temperatures or the presence of impurities.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.
-
Use a More Stable Catalyst: Consider using a pre-catalyst that is more stable and designed for challenging substrates.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can contribute to catalyst degradation.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center. Ensure you are using an appropriate ligand, and consider increasing the ligand-to-palladium ratio slightly.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with bromo-indazoles, which can be adapted for this compound. Yields are highly dependent on the specific substrates used.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Indazoles
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High[5] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 12 | 75[6] |
| 3-bromo-indazole | Phenylboronic acid | P1 precatalyst (1-1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97[1] |
Table 2: Buchwald-Hartwig Amination Conditions for 6-Bromo-1H-indazole
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Amine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | N/A | High[3] |
| Secondary Amine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | N/A | High[3] |
Table 3: Sonogashira Coupling Conditions for Bromo-Indoles/Indazoles
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | 60 | 6 | 87[7] |
| 5-bromo-3-iodo-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | High[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
6-Bromo-1H-indazole or N-protected derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 6-bromo-1H-indazole, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.[1]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is adapted for primary amines and may require modification for other amine partners.
Materials:
-
6-Bromo-1H-indazole (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos precatalyst (2 mol%)
-
LiHMDS (1 M solution in THF, 2.0 equiv)
-
Anhydrous THF
-
Schlenk tube
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole, the primary amine, and the BrettPhos precatalyst.[3]
-
Evacuate and backfill the tube with an inert gas three times.[3]
-
Add anhydrous THF via syringe.[3]
-
Add LiHMDS (1 M solution in THF) dropwise to the stirred reaction mixture.[3]
-
Seal the tube and heat the reaction mixture to 65 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
overcoming solubility issues of 6-fluoro-1H-indazole in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-1H-indazole, focusing on overcoming its solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic aromatic compound. Generally, such compounds exhibit moderate to low solubility in many organic solvents.[1] Its solubility is influenced by the solvent's polarity, hydrogen bonding capabilities, and the solid-state properties of the compound itself (e.g., crystal lattice energy). Published data specifically quantifying the solubility of this compound in common organic solvents is limited; however, it is generally observed to be slightly soluble in solvents like DMSO and methanol.
Q2: Why am I observing precipitation when diluting my this compound stock solution?
A2: Precipitation upon dilution of a concentrated stock solution (often in a strong solvent like DMSO) into a less effective solvent (like ethanol or aqueous buffers) is a common issue. This "fall-out" occurs because the final solvent mixture cannot maintain the high concentration of the compound that was possible in the initial stock solvent. To mitigate this, it is crucial to ensure the final concentration in your working solution is below the solubility limit in that specific solvent mixture.
Q3: Can pH be adjusted to improve the solubility of this compound in organic solvents?
A3: While pH adjustment is a powerful technique for aqueous solutions, its effect in purely organic solvents is limited. However, in mixed aqueous-organic solvent systems, altering the pH can significantly impact the solubility of ionizable compounds. This compound has a pKa of approximately 13.21, indicating it is a weak acid.[2] In a mixed solvent system containing water, increasing the pH by adding a base can deprotonate the indazole, forming a more polar and potentially more soluble salt.
Q4: What are co-crystals and can they help with the solubility of this compound?
A4: Co-crystals are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio.[3] Forming a co-crystal of this compound with a pharmaceutically acceptable co-former can alter its physicochemical properties, including solubility and dissolution rate, without changing the chemical structure of the active molecule.[3][4] This is an advanced technique that can be explored if other methods are insufficient.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound will not dissolve in the chosen solvent. | The solvent is not appropriate for this compound. | Solution: Consult the qualitative solubility table below and select a more suitable solvent. Polar aprotic solvents like DMSO or DMF are often good starting points. |
| The concentration is too high for the selected solvent. | Solution: Try reducing the concentration of the compound. It's essential to determine the solubility limit in your chosen solvent system experimentally. | |
| The dissolution rate is slow. | Solution: Gentle heating (e.g., to 30-40°C) and agitation (vortexing or sonication) can increase the rate of dissolution. However, be cautious of potential compound degradation at elevated temperatures. | |
| Precipitation occurs over time. | The solution is supersaturated and unstable. | Solution: The initial dissolution may have been kinetically trapped. Prepare a fresh solution at a lower concentration. Filtering the solution through a 0.22 µm filter after initial dissolution can remove any undissolved microparticles that might act as nucleation sites. |
| The compound is degrading. | Solution: Assess the stability of this compound in your chosen solvent under your storage conditions (light, temperature). Store stock solutions at -20°C or -80°C and protect from light. | |
| Inconsistent results in biological assays. | Poor solubility or precipitation in the assay medium. | Solution: The final concentration of the organic solvent (e.g., DMSO) in the assay medium should be kept low (typically <0.5%) to avoid solvent effects and compound precipitation. Prepare working solutions by serial dilution in the final assay buffer immediately before use. |
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Sparingly Soluble | Often used for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Sparingly Soluble | Similar to DMSO, a strong solvent for many organic compounds. |
| Methanol | Polar Protic | Sparingly Soluble | May require heating or sonication to achieve desired concentration. |
| Ethanol | Polar Protic | Sparingly to Poorly Soluble | Less polar than methanol, so lower solubility is expected. |
| Acetonitrile | Polar Aprotic | Sparingly to Poorly Soluble | |
| Dichloromethane (DCM) | Nonpolar | Poorly Soluble | |
| Chloroform | Nonpolar | Poorly Soluble | |
| Water | Polar Protic | Insoluble | The compound is hydrophobic. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
Objective: To estimate the solubility of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Vials with caps
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating block (optional)
Methodology:
-
Weigh out a small, known amount of this compound (e.g., 2 mg) and place it into a vial.
-
Add a measured volume of the solvent incrementally (e.g., start with 100 µL).
-
After each addition, cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
If the solid has not fully dissolved, continue adding the solvent in small, known volumes, followed by vortexing.
-
Gentle heating (e.g., 30-40°C) can be applied to aid dissolution, but the solution should be allowed to cool to room temperature to check for precipitation.
-
The point at which the solid completely dissolves provides an approximate solubility value (e.g., if 2 mg dissolves in 0.5 mL, the solubility is approximately 4 mg/mL).
Protocol 2: Enhancing Solubility Using a Co-solvent System
Objective: To prepare a working solution of this compound in a solvent system where it has low solubility, using a co-solvent.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Target organic solvent (e.g., Ethanol).
-
Vortex mixer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to make a 50 mM stock, dissolve 6.8 mg of the compound in 1 mL of DMSO.
-
To prepare a working solution in a co-solvent system, first determine the maximum percentage of DMSO that is acceptable in your final experiment.
-
Perform serial dilutions of the DMSO stock solution into the target solvent (e.g., ethanol). For example, to make a 100 µM solution in ethanol with 0.2% DMSO, add 2 µL of the 50 mM stock solution to 998 µL of ethanol.
-
Vortex the solution immediately and vigorously after adding the stock to the target solvent to minimize localized high concentrations that can lead to precipitation.
-
Always prepare a vehicle control containing the same final concentration of the co-solvent (e.g., 0.2% DMSO in ethanol) to account for any effects of the solvent in your experiment.
Signaling Pathway and Experimental Workflow Diagrams
As an indazole derivative, this compound is a scaffold used for developing kinase inhibitors.[5] These inhibitors often target ATP-binding sites in kinases involved in cancer-related signaling pathways such as the FGFR, Aurora, and KRAS pathways. The following diagrams illustrate the general mechanism of action of an indazole-based kinase inhibitor in these pathways.
References
- 1. ossila.com [ossila.com]
- 2. 6-FLUORO (1H)INDAZOLE CAS#: 348-25-4 [amp.chemicalbook.com]
- 3. 6-FLUORO(1H)INDAZOLE | CAS:348-25-4 | 上海驭远医药科技有限公司 [yuyuanpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected NMR shifts in 6-fluoro-1H-indazole derivatives
Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in 6-fluoro-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during NMR analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding NMR spectra of this compound derivatives.
Q1: Why does my ¹H NMR spectrum show more aromatic signals than expected, or why are some peaks unusually broad?
This is often due to the presence of tautomers. Unsubstituted or N-H containing indazoles can exist as two different tautomers in solution: the 1H- and 2H-indazole forms. The 1H-indazole is typically the more thermodynamically stable and predominant form.[1] However, the specific solvent, temperature, and substituents on the ring can influence the equilibrium between these two forms.[2][3] The presence of both tautomers in significant amounts will lead to two sets of signals. If the exchange between them is on the NMR timescale, you may observe broadened peaks.
Q2: My N-H proton signal around 10-14 ppm is extremely broad, or it seems to be missing entirely. What is the cause?
The N-H proton of the indazole ring is acidic and can undergo chemical exchange with residual water (H₂O) or deuterated hydroxyl groups (e.g., in methanol-d₄) in the NMR solvent. This exchange process can lead to significant peak broadening, sometimes to the point where the signal disappears into the baseline.[1] To confirm the presence of an exchangeable N-H proton, you can perform a D₂O exchange experiment.[4]
Q3: The ¹⁹F NMR signal for my compound is a complex multiplet, but I expected a simpler pattern. Why is that?
The fluorine nucleus (¹⁹F) is highly sensitive to its electronic environment and readily couples not only to adjacent protons (²J, ³J) but also to protons and other fluorine nuclei over multiple bonds (long-range coupling, ⁴J, ⁵J).[5][6] It is common to observe these long-range couplings in fluorinated aromatic systems, which can split the ¹⁹F signal into a more complex multiplet than anticipated.[6][7]
Q4: I ran the same sample in a different NMR solvent and the chemical shifts, especially in the aromatic region, changed significantly. Is this normal?
Yes, this is a well-documented phenomenon known as the solvent effect. The chemical shift of a nucleus is highly dependent on its local electronic environment, which can be influenced by the surrounding solvent molecules.[8][9] Factors like solvent polarity, the ability to form hydrogen bonds, and the magnetic anisotropy of the solvent (especially aromatic solvents like benzene-d₆) can cause notable changes in chemical shifts.[2][8][10] This effect can sometimes be used advantageously to resolve overlapping signals.[4]
Q5: Could the pH of my NMR sample be affecting the spectrum?
Absolutely. For nitrogen-containing heterocycles like indazoles, the pH of the solution can have a dramatic effect on the NMR spectrum.[11][12] Small changes in pH can lead to protonation or deprotonation of the nitrogen atoms, which significantly alters the electronic structure of the molecule and causes large chemical shift perturbations.[13] This is a critical factor to control, especially when comparing different samples or when additives might alter the pH.[12][13]
Troubleshooting Guides
Use these guides for step-by-step instructions on how to tackle specific analytical challenges.
Guide 1: Distinguishing Between N1 and N2-Substituted Isomers
A common challenge in the synthesis of indazole derivatives is the formation of a mixture of N1 and N2-substituted regioisomers.[1] Differentiating these is crucial for correct structural assignment. While ¹H NMR can provide clues, 2D NMR experiments are definitive.
Recommended Workflow:
-
Acquire ¹H NMR: Check for indicative shifts. In many cases, the H-3 proton of a 2H-indazole derivative is more deshielded (appears at a higher chemical shift) than in the corresponding 1H-isomer.[1]
-
Acquire ¹H-¹³C HMBC: This is the most powerful experiment for this purpose. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.[14][15]
-
For an N1-substituted isomer: Look for a correlation from the protons of the N1-substituent to both carbon C3 and carbon C7a of the indazole ring.
-
For an N2-substituted isomer: Look for a correlation from the protons of the N2-substituent primarily to carbon C3.
-
Caption: Workflow for distinguishing N1 and N2-substituted indazole isomers using HMBC.
Guide 2: Resolving Overlapping Aromatic Signals
The aromatic region of a ¹H NMR spectrum for a substituted this compound can be crowded, making assignment difficult.
-
Change Solvent: Re-running the sample in a solvent with different properties, such as benzene-d₆, can often shift the signals enough to resolve the overlap.[4] Aromatic solvents induce their own magnetic field, which can cause significant upfield or downfield shifts depending on the proton's spatial orientation relative to the solvent molecule.
-
Use 2D NMR:
-
¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton directly to the carbon it is attached to.[14][16] This allows you to spread the overlapping proton signals out by the larger chemical shift dispersion of the ¹³C spectrum.
-
¹H-¹H COSY: A Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled (typically 3 bonds apart).[15] This helps in tracing the connectivity of the aromatic protons around the ring.
-
Typical NMR Data for this compound Scaffold
The following tables provide typical chemical shift and coupling constant ranges for the this compound core. Note that these values can vary significantly based on substitution, solvent, and concentration.
Table 1: Typical ¹H and ¹⁹F NMR Data
| Position | Nucleus | Typical δ (ppm) | Multiplicity | Typical J (Hz) | Notes |
| N-H | ¹H | 10.0 - 13.5 | br s | - | Broad, exchangeable signal, characteristic of 1H-tautomer.[1] |
| H-3 | ¹H | ~8.0 | s or d | J(H3,F) ~1-2 | Can show small long-range coupling to F-6. |
| H-4 | ¹H | ~7.7 | d | J(H4,H5) ~8-9 | |
| H-5 | ¹H | ~7.1 | dd | J(H5,H4) ~8-9, J(H5,F) ~9-11 | Shows coupling to both H-4 and F-6. |
| H-7 | ¹H | ~7.4 | d | J(H7,F) ~5-7 | Shows coupling to F-6. |
| F-6 | ¹⁹F | -115 to -125 | ddd | J(F,H5) ~9-11, J(F,H7) ~5-7, J(F,H4) ~1-3 | Referenced to CFCl₃. Shows multiple couplings. |
Table 2: Typical ¹³C NMR Data
| Position | Typical δ (ppm) | Typical ¹J(C,F) (Hz) | Typical ⁿJ(C,F) (Hz) |
| C-3 | ~135 | - | ²J ~ 3-5 |
| C-3a | ~110 | - | ³J ~ 2-4 |
| C-4 | ~122 | - | ³J ~ 8-10 |
| C-5 | ~112 | - | ²J ~ 20-25 |
| C-6 | ~160 | ¹J ~ 240-250 | - |
| C-7 | ~98 | - | ²J ~ 10-15 |
| C-7a | ~141 | - | ⁴J ~ 3-5 |
Experimental Protocols
Detailed methodologies for key troubleshooting experiments.
Protocol 1: D₂O Exchange for Identification of N-H Protons
Objective: To confirm if a broad signal corresponds to an exchangeable proton like N-H.[4]
-
Acquire Standard ¹H NMR: Dissolve your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton will decrease in intensity or disappear completely in the second spectrum. A new, broad peak for HOD may appear.
Protocol 2: ¹H-¹³C HMBC Acquisition (General)
Objective: To determine long-range (2- and 3-bond) correlations between protons and carbons for structural elucidation.[14][15]
-
Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise.
-
Setup: Load the sample, lock, and shim the spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths (SW) and transmitter frequency offsets (o1p) for both nuclei.[17]
-
Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgp on Bruker, gHMBC on Varian/Agilent).
-
Set Parameters:
-
Enter the previously determined ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths and offsets.[17]
-
Set the number of scans (NS, NT) to a multiple of 8 or 16 (e.g., 8, 16, 32) depending on sample concentration.
-
Set the number of increments in the indirect dimension (NI, F1) to 256 or 512 for reasonable resolution.
-
Crucially, set the long-range coupling constant (d6 or J_HMBC). A typical value is 8-10 Hz, which optimizes for most ²JCH and ³JCH correlations.[15]
-
-
Acquisition: Start the 2D acquisition. Experiment time will depend on the parameters set.
-
Processing: After acquisition, perform a 2D Fourier transform, phase correction (if needed), and baseline correction. Analyze the resulting 2D map for cross-peaks that connect protons and carbons.
Caption: Tautomeric equilibrium between 1H- and 2H-forms of 6-fluoro-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. unn.edu.ng [unn.edu.ng]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 17. ulethbridge.ca [ulethbridge.ca]
managing the stability of 6-fluoro-1H-indazole under reaction conditions
Welcome to the technical support center for 6-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For extended storage, refrigeration at 2-8°C in a dark place is recommended to protect it from light and moisture, which can cause degradation.[1]
Q2: What are the primary degradation pathways for this compound under stress conditions?
A2: Based on the general stability of indazole derivatives, this compound is susceptible to degradation under several conditions:
-
Hydrolysis: The indazole ring may undergo hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The electron-rich indazole ring system is prone to oxidation, which can result in the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic compounds, including indazoles, can be sensitive to UV light, which may induce decomposition.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of hazardous gases.[1]
Q3: Is this compound stable under acidic and basic conditions?
A3: this compound is generally more stable in neutral to mildly acidic conditions. Strong acidic or basic conditions can lead to degradation. In acidic solutions, protonation of the indazole ring can occur, which may be a prelude to hydrolysis under harsh conditions.[2] Strong bases can deprotonate the N-H group, forming an indazolide anion that may be more susceptible to certain reactions or degradation pathways.
Q4: I am observing the formation of two isomers in my N-alkylation reaction. Why is this happening and how can I control it?
A4: The N-alkylation of 1H-indazoles can occur on either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[3] To favor the formation of the thermodynamically more stable N1-alkylated product, a common strategy is to use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3]
Q5: My palladium-catalyzed cross-coupling reaction with a bromo-substituted this compound is sluggish. What could be the issue?
A5: The unprotected N-H group of the indazole ring can sometimes interfere with palladium-catalyzed cross-coupling reactions. It can interact with the catalyst or the base, leading to catalyst inhibition or deactivation. If you are experiencing low conversion, consider protecting the indazole nitrogen with a suitable protecting group, such as a Boc group, before performing the cross-coupling reaction.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in a Reaction
Symptoms:
-
Low yield of the desired product.
-
Appearance of multiple unknown peaks in HPLC or TLC analysis.
-
Discoloration of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Harsh pH Conditions | Buffer the reaction mixture to maintain a neutral or mildly acidic pH. Avoid using strong acids or bases unless necessary for the reaction mechanism. |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and stability. |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. If an oxidant is part of the reaction, consider using a milder reagent or controlled addition. |
| Light Exposure | Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil, especially if the reaction is run for an extended period. |
Issue 2: Poor Regioselectivity in N-Alkylation Reactions
Symptoms:
-
Formation of a mixture of N1 and N2 alkylated products, making purification difficult.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Base/Solvent System | To favor N1-alkylation, use NaH in THF. For N2-alkylation, Mitsunobu conditions (e.g., PPh₃, DIAD) in an appropriate solvent can be effective. |
| Steric and Electronic Effects of Substituents | The position and electronic nature of substituents on the indazole ring can influence the N1/N2 ratio. Be aware that electron-withdrawing groups at certain positions can favor N2 alkylation.[3] |
Stability Summary Table
The following table summarizes the expected stability of this compound under various stress conditions based on general principles for indazole derivatives.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl at 60°C | Moderate Degradation | Ring-opened products, hydrolyzed species |
| Basic | 0.1 M NaOH at 60°C | Moderate to Significant Degradation | Ring-opened products, salts |
| Oxidative | 3% H₂O₂ at room temperature | Significant Degradation | N-oxides, ring-opened products |
| Thermal | 80°C (solid state) | Stable to Moderate Degradation | Decomposition products |
| Photolytic | UV light exposure | Moderate Degradation | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[4][5]
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
UV light chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples and a control sample by a stability-indicating HPLC method. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.[6]
Protocol 2: Monitoring a Reaction for this compound Stability
Procedure:
-
Set up the reaction as planned.
-
At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot immediately (if necessary) by diluting it in a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the quenched aliquot by TLC or HPLC to monitor the consumption of the starting material and the formation of the product and any byproducts.
-
Plot the concentration of this compound and the desired product over time to assess the stability of the starting material under the reaction conditions.
Visualizations
Caption: Troubleshooting workflow for degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
side reactions associated with the synthesis of 6-fluoro-1H-indazole
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-fluoro-1H-indazole. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and reliable method for synthesizing this compound is the diazotization and cyclization of 4-fluoro-2-methylaniline. This multi-step process typically involves:
-
N-acetylation of 4-fluoro-2-methylaniline to protect the amine and direct the subsequent reaction.
-
Diazotization of the N-acetylated intermediate, followed by intramolecular cyclization to form the indazole ring.
-
Deprotection (deacetylation) to yield the final this compound.
Q2: What are the most common side reactions and byproducts I should be aware of?
The synthesis of this compound can be accompanied by several side reactions, leading to impurities that may complicate purification and reduce yield. Key side products to monitor include:
-
Regioisomers: The formation of undesired regioisomers, such as 4-fluoro-1H-indazole and 7-fluoro-1H-indazole, can occur depending on the starting materials and reaction conditions. The electronic and steric effects of the fluorine substituent influence the regioselectivity of the cyclization step.
-
2H-Indazole Isomer: Tautomerization can lead to the formation of the 2H-indazole isomer, which can be difficult to separate from the desired 1H-indazole.
-
Incomplete Cyclization: Failure of the diazotized intermediate to cyclize can result in various byproducts, including diazonium salt decomposition products.
-
Hydrazone and Dimer Formation: Under certain conditions, side reactions leading to the formation of hydrazones and dimeric impurities can occur.
-
Residual Starting Materials and Intermediates: Incomplete reactions at any stage of the synthesis can lead to the presence of starting materials (e.g., 4-fluoro-2-methylaniline) or intermediates (e.g., N-acetyl-4-fluoro-2-methylaniline) in the final product.
Q3: How can I distinguish between the 1H- and 2H-indazole isomers?
Spectroscopic methods are the most effective way to differentiate between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key diagnostic marker. For 2H-indazoles, this proton is typically shifted further downfield compared to the corresponding 1H-isomer. Additionally, ¹³C and ¹⁵N NMR can provide further structural confirmation. Chromatographic techniques such as HPLC can also often be used to separate the two isomers.
Q4: What are the critical safety precautions for this synthesis?
The synthesis of this compound involves several hazardous reagents and reactions. It is crucial to adhere to strict safety protocols:
-
Diazonium Salts: Diazonium intermediates can be unstable and potentially explosive, especially when isolated in a dry state. It is recommended to use them in solution immediately after their formation.
-
Hydrazine Hydrate: If used in alternative synthetic routes, hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood.
-
Exothermic Reactions: The diazotization step is often exothermic. Careful temperature control, typically between 0-5 °C, is essential to prevent runaway reactions and minimize the formation of byproducts.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete diazotization of the aniline precursor. | Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite). Use a freshly prepared solution of the diazotizing agent. |
| Inefficient cyclization of the diazonium intermediate. | Optimize the reaction temperature and time for the cyclization step. Ensure the pH of the reaction mixture is suitable for cyclization. | |
| Degradation of the product during workup or purification. | Use milder workup conditions and consider purification methods that minimize exposure to high temperatures or harsh pH. | |
| Formation of Multiple Regioisomers | Lack of regioselectivity in the cyclization step. | Carefully control the reaction temperature and consider the use of directing groups on the starting material if possible. |
| Isomerization during the reaction or workup. | Analyze the reaction mixture at different stages to identify when isomerization occurs and adjust conditions accordingly. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Increase the reaction time or modestly increase the temperature, while monitoring for the formation of degradation products. |
| Inefficient mixing of reagents. | Ensure adequate stirring, especially in heterogeneous reaction mixtures. | |
| Difficulty in Product Purification | The product is soluble in the aqueous layer during extraction. | Adjust the pH of the aqueous layer to decrease the solubility of the this compound. Use a different extraction solvent or increase the volume and number of extractions. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. | |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography to improve the separation of the product from closely related impurities. Consider using a different stationary phase. |
Data Presentation
Table 1: Typical Yields and Purity of this compound under Various Reaction Conditions (Based on Analogous Syntheses)
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Scale-up) |
| Diazotization Temperature | 0-5 °C | 0-2 °C | 0-5 °C with controlled addition |
| Cyclization Temperature | Room Temperature | 40 °C | Room Temperature |
| Reaction Time (Cyclization) | 12 hours | 6 hours | 12-16 hours |
| Typical Yield | 65-75% | 75-85% | 60-70% |
| Purity (by HPLC) | 95-97% | >98% | 94-96% |
| Major Impurity (Regioisomer) | 1-2% | <0.5% | 1-3% |
Table 2: Impact of Solvent on Regioselectivity in Indazole Formation (Illustrative)
| Solvent System | Typical N1/N2 Ratio | Notes |
| Tetrahydrofuran (THF) | Often favors N1-alkylation in subsequent reactions. | Aprotic, non-polar. |
| Dimethylformamide (DMF) | Can lead to mixtures, but may favor the thermodynamic product. | Aprotic, polar. |
| Acetic Acid | Commonly used in diazotization/cyclization. | Protic, polar. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-fluoro-2-methylaniline (Illustrative)
This protocol is based on established methods for analogous indazole syntheses and should be optimized for specific laboratory conditions.
Step 1: N-Acetylation of 4-fluoro-2-methylaniline
-
In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-(4-fluoro-2-methylphenyl)acetamide.
Step 2: Diazotization and Cyclization
-
Dissolve the crude N-(4-fluoro-2-methylphenyl)acetamide in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to a temperature between 0-5 °C.
-
Slowly add isoamyl nitrite (or another suitable diazotizing agent) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for several hours or overnight.
-
Monitor the formation of the acetylated indazole intermediate by TLC or LC-MS.
Step 3: Deprotection to this compound
-
To the reaction mixture from Step 2, carefully add a solution of hydrochloric acid and heat the mixture to reflux for 2-4 hours to effect deacetylation.
-
Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for low yield or impure product.
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1H-Indazole for Library Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6-fluoro-1H-indazole, a key building block for chemical library production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for preparing this compound?
A1: For large-scale production, the most common and effective methods involve the diazotization and cyclization of an appropriate aniline precursor or a nucleophilic aromatic substitution (SNAr) reaction.
-
Diazotization of 4-fluoro-2-methylaniline: This is a widely used industrial method for indazole synthesis. It involves the conversion of the aniline to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. This method is often favored for its cost-effectiveness and scalability.
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a di-halogenated benzene derivative, such as 2,4-difluorobenzonitrile, with hydrazine. The highly activated fluorine atom is displaced by hydrazine, which is then followed by cyclization to form the indazole.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis presents a unique set of challenges. For this compound, key issues to consider include:
-
Exothermic Reaction Control: The diazotization step is often highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of impurities.
-
Impurity Profile: Impurities that are negligible at the lab scale can become significant during large-scale production. Common impurities include regioisomers (e.g., 4-fluoro-1H-indazole) and unreacted starting materials.
-
Purification: Chromatographic purification is often not feasible for large quantities. Developing a robust crystallization method is crucial for obtaining high-purity this compound.
-
Handling of Hazardous Reagents: Diazonium salts can be explosive when isolated in a dry state. It is critical to handle them in solution and follow strict safety protocols.
Troubleshooting Guides
Issue 1: Low Yield in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at 0-5 °C. Use a slight excess of sodium nitrite and ensure efficient stirring. |
| Side Reactions during Cyclization | Optimize the cyclization temperature and reaction time. The formation of tar-like byproducts can occur at elevated temperatures. |
| Product Loss During Workup | Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the product in the organic phase. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Formation of Regioisomers | The formation of the 4-fluoro isomer can be minimized by carefully controlling the reaction conditions, particularly the temperature and the rate of addition of reagents. |
| Unreacted Starting Material | Monitor the reaction progress using TLC or HPLC to ensure complete conversion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Byproducts from Decomposition | Maintain strict temperature control during the diazotization and cyclization steps to prevent the decomposition of intermediates. |
Experimental Protocols
The following protocols are adapted from established procedures for analogous bromo-indazole derivatives and provide a solid starting point for the development of a scalable synthesis of this compound.
Protocol 1: Synthesis via Diazotization of 4-Fluoro-2-methylaniline
This three-step process involves the acetylation of the starting aniline, followed by diazotization and cyclization, and finally deacetylation.
Step 1: Acetylation of 4-Fluoro-2-methylaniline
-
Reaction: 4-Fluoro-2-methylaniline is reacted with acetic anhydride to form N-(4-fluoro-2-methylphenyl)acetamide.
-
Procedure: To a solution of 4-fluoro-2-methylaniline in a suitable solvent (e.g., acetic acid or an inert solvent like toluene), add acetic anhydride dropwise while maintaining the temperature below 40°C. Stir the mixture until the reaction is complete (monitor by TLC/HPLC).
-
Work-up: The product can be isolated by precipitation with water or by extraction.
Step 2: Diazotization and Cyclization
-
Reaction: The acetylated intermediate is treated with a nitrosating agent (e.g., isoamyl nitrite or sodium nitrite in acid) to form a diazonium species, which then undergoes intramolecular cyclization.
-
Procedure: The N-(4-fluoro-2-methylphenyl)acetamide is dissolved in a suitable solvent (e.g., acetic acid). A nitrosating agent is added at a controlled temperature (typically 0-10°C for sodium nitrite or higher for isoamyl nitrite). The reaction is then heated to effect cyclization.
-
Work-up: The reaction mixture is quenched, and the acetylated indazole intermediate is extracted.
Step 3: Deacetylation
-
Reaction: The acetyl group is removed to yield the final this compound.
-
Procedure: The acetylated indazole is treated with a base (e.g., potassium carbonate or sodium hydroxide) in a protic solvent like methanol or ethanol.
-
Work-up and Purification: The product is isolated by extraction and purified by crystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of a suitable difluoroaromatic compound with hydrazine.
-
Reaction: 2,4-Difluorobenzonitrile is reacted with hydrazine hydrate.
-
Procedure: 2,4-Difluorobenzonitrile and hydrazine hydrate are heated in a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone). The reaction progress is monitored by TLC or HPLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by crystallization.
Data Presentation
The following tables provide representative quantitative data for the synthesis of a closely related analog, 5-bromo-4-fluoro-1H-indazole, which can be used as a starting point for the optimization of the this compound synthesis.[1]
Table 1: Reaction Parameters for the Synthesis of 5-Bromo-4-fluoro-1H-indazole [1]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromination | 3-Fluoro-2-methylaniline | N-Bromosuccinimide | Acetonitrile | -10 to 10 | 1-2 | 86-98 |
| Cyclization | 4-Bromo-3-fluoro-2-methylaniline | Acetic anhydride, Isoamyl nitrite | Acetic acid | 110 | 2-5 | 37-43 |
| Deprotection | 1-Acetyl-5-bromo-4-fluoro-1H-indazole | Potassium carbonate or Sodium hydroxide | Methanol/Water | Room Temp. | 12 | 77-81 |
Mandatory Visualization
Caption: A schematic of the three-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Fluoro-1H-indazole and 1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 6-fluoro-1H-indazole and its parent compound, 1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties and, consequently, its biological profile. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.
Introduction to 1H-Indazole and the Impact of Fluorination
1H-indazole is a bicyclic heterocyclic aromatic organic compound that forms the core of many biologically active molecules.[1] Derivatives of 1H-indazole have been reported to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The versatility of the indazole scaffold has made it a focal point in the design of kinase inhibitors, with several indazole-containing drugs approved for clinical use.[2][3]
Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The introduction of a fluorine atom at the 6-position of the 1H-indazole ring is expected to alter its electronic properties and lipophilicity, which can lead to differential biological activities compared to the unsubstituted 1H-indazole.
Comparative Biological Activity: Experimental Data
Direct comparative studies on the biological activities of this compound and 1H-indazole are limited in publicly available literature. However, a study on the inhibition of bovine milk lactoperoxidase provides a head-to-head comparison of their enzyme inhibitory activity.
Enzyme Inhibition
A key study investigated the inhibitory effects of a series of halogenated indazoles, including this compound and 1H-indazole, on the activity of bovine milk lactoperoxidase (LPO).[4] The inhibition constant (Ki) values from this study are presented in the table below.
| Compound | Target Enzyme | Inhibition Constant (Ki) in µM | Type of Inhibition |
| 1H-Indazole | Bovine Milk Lactoperoxidase | 4.10 | Not Specified |
| This compound | Bovine Milk Lactoperoxidase | 11.32 | Not Specified |
Table 1: Comparative enzyme inhibition data for 1H-indazole and this compound against bovine milk lactoperoxidase.[4]
The data indicates that both compounds are inhibitors of lactoperoxidase. Interestingly, the unsubstituted 1H-indazole exhibits a lower Ki value, suggesting it is a more potent inhibitor of this particular enzyme compared to its 6-fluoro counterpart under the tested conditions.
Anticancer and Kinase Inhibitory Activity
Experimental Protocols
Lactoperoxidase Inhibition Assay
This protocol is based on the methodology used to determine the inhibitory effects of indazole derivatives on bovine milk lactoperoxidase.[4]
Materials:
-
Bovine milk lactoperoxidase (LPO)
-
1H-indazole and this compound
-
Substrate (e.g., ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)])
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.0)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of 1H-indazole and this compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix the phosphate buffer, LPO enzyme solution, and varying concentrations of the inhibitor (1H-indazole or this compound).
-
Incubate the mixture for a defined period at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate (ABTS) and hydrogen peroxide.
-
Monitor the change in absorbance at a specific wavelength (e.g., 412 nm for ABTS) over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots).
General Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
1H-indazole and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 1H-indazole and this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
General Kinase Inhibition Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of the compounds.
Materials:
-
Kinase of interest
-
Substrate (e.g., a specific peptide or protein)
-
ATP (adenosine triphosphate)
-
1H-indazole and this compound
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer or appropriate plate reader
Procedure:
-
Prepare serial dilutions of 1H-indazole and this compound in a suitable solvent.
-
In a multi-well plate, add the kinase, the test compound at various concentrations, and the assay buffer.
-
Incubate for a short period to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The indazole scaffold is a common pharmacophore in many kinase inhibitors. These inhibitors typically act by competing with ATP for binding to the active site of the kinase, thereby blocking the phosphorylation of downstream substrates. The following diagram illustrates a general workflow for evaluating and comparing the biological activity of chemical compounds.
Caption: Experimental workflow for comparing the biological activities of 1H-indazole and this compound.
The following diagram illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by an indazole-based inhibitor. Many indazole derivatives target such pathways, which are often dysregulated in cancer.
Caption: Simplified signaling pathway of a receptor tyrosine kinase inhibited by an indazole derivative.
Conclusion
This guide provides a comparative overview of the biological activity of this compound and 1H-indazole. Based on the available data, both compounds exhibit inhibitory activity against bovine milk lactoperoxidase, with the parent 1H-indazole being the more potent inhibitor in this specific assay.[4] The effect of 6-fluorination on other biological activities, such as anticancer and kinase inhibition, requires further direct comparative studies. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to conduct such investigations and further elucidate the structure-activity relationships of these and other indazole derivatives. The continued exploration of fluorinated indazoles holds promise for the development of novel therapeutic agents.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Fluoro-1H-Indazole and its Fluoro-Isomers in Modulating Biological Activity
For researchers and professionals in drug development, the strategic placement of fluorine atoms on a pharmacophore is a critical design element that can significantly influence efficacy, metabolic stability, and overall pharmacological profile. This guide provides a comparative analysis of 6-fluoro-1H-indazole versus its other positional fluoro-isomers, focusing on their differential effects on biological targets. The data presented herein is compiled from peer-reviewed studies to aid in the rational design of novel indazole-based therapeutics.
Efficacy in Enzyme Inhibition: A Head-to-Head Comparison
A key study directly comparing the inhibitory potential of various fluoro-isomers of 1H-indazole was conducted on the enzyme lactoperoxidase (LPO), a member of the mammalian peroxidase family. The inhibitory activities of 4-fluoro-1H-indazole, this compound, and 7-fluoro-1H-indazole were evaluated, providing a clear basis for efficacy comparison.
Quantitative Comparison of LPO Inhibition
| Compound | Ki (Inhibition Constant) | Inhibition Type |
| 4-Fluoro-1H-indazole | 2.45 ± 0.85 µM | Uncompetitive |
| This compound | 0.65 ± 0.21 µM | Uncompetitive |
| 7-Fluoro-1H-indazole | 1.15 ± 0.28 µM | Uncompetitive |
| 1H-Indazole (unsubstituted) | 1.05 ± 0.15 µM | Uncompetitive |
Data sourced from Köksal et al., 2020.
As the data indicates, the 6-fluoro isomer exhibits the most potent inhibition of lactoperoxidase with the lowest Ki value.
Insights from Anticancer Research
-
A 4-fluoro substitution on the indazole ring has been shown to enhance anticancer efficacy in certain derivative series.[1]
-
In other molecular contexts, a 6-fluoro substitution at the indazole 'A' ring resulted in improved enzymatic activity and cellular potency against fibroblast growth factor receptors (FGFR1 and FGFR2).[2]
-
Furthermore, in a series of 1H-indazole-3-amine derivatives, the placement of fluorine on a C-5 phenyl ring substituent showed that a 3,5-difluoro substitution pattern was more effective against the Hep-G2 liver cancer cell line than either 4-fluoro or 3-fluoro substitutions.[3][4]
These findings suggest that the optimal position for fluorine substitution is highly dependent on the specific biological target and the overall molecular scaffold of the derivative.
Experimental Protocols
The following is a detailed methodology for the lactoperoxidase inhibition assay, as described in the comparative study.
Lactoperoxidase (LPO) Inhibition Assay
1. Enzyme Purification: Lactoperoxidase was purified from bovine milk using affinity chromatography on a Sepharose-4B-aniline-sulfanilamide column.
2. Enzyme Activity Measurement: The enzymatic activity of LPO was determined spectrophotometrically. The assay mixture contained:
-
50 mM sodium phosphate buffer (pH 7.0)
-
20 mM guaiacol (as the substrate)
-
Lactoperoxidase enzyme
-
Varying concentrations of the fluoro-indazole inhibitors
3. Initiation of Reaction: The reaction was initiated by the addition of 0.4 mM hydrogen peroxide (H₂O₂).
4. Data Acquisition: The change in absorbance was monitored at 470 nm. The type of inhibition and the inhibition constant (Ki) were determined from Lineweaver-Burk plots, which are graphical representations of the Michaelis-Menten equation.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the general workflow of identifying and characterizing enzyme inhibitors, the following diagrams are provided.
Caption: Workflow for determining enzyme inhibition kinetics.
Caption: Influence of fluorine position on biological activity.
References
- 1. longdom.org [longdom.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Efficacy of Fluorinated Indazoles as Potent Enzyme Inhibitors
For researchers and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a foundational aspect of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often resulting in improved potency and pharmacokinetic profiles.[1][2] This guide provides an objective comparison of fluorinated indazole derivatives against their non-fluorinated counterparts in the context of enzyme inhibition, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected fluorinated and non-fluorinated indazole-based inhibitors against a panel of clinically relevant enzymes. Lower IC₅₀ values are indicative of higher potency.
| Inhibitor Compound | Fluorine Substitution | Target Enzyme | IC₅₀ Value | Reference(s) |
| ROCK1 Inhibitors | ||||
| Indazole Derivative | None | ROCK1 | > 5000 nM | |
| 4-Fluoroindazole (51) | 4-F | ROCK1 | 2500 nM | [1][3][4] |
| 6-Fluoroindazole (52) | 6-F | ROCK1 | 14 nM | [1][3][4] |
| 6-Fluoroindazole (53a) | 6-F | ROCK1 | 7 nM | [3][4] |
| 6-Fluoroindazole (53b) | 6-F | ROCK1 | 6 nM | [3][4] |
| FGFR Inhibitors | ||||
| Indazole Derivative (14a) | 3-methoxyphenyl | FGFR1 | 15 nM | [5] |
| Fluorinated Indazole (14d) | Additional F on phenyl ring | FGFR1 | 5.5 nM | [5] |
| Indazole Derivative (27a) | 6-F on indazole ring | FGFR1 | < 4.1 nM | [5] |
| FGFR2 | 2.0 nM | [5] | ||
| IDO1 Inhibitors | ||||
| Indazole Derivative (121) | Not Specified | IDO1 | 720 nM | [6] |
| Indazole Derivative (122) | Not Specified | IDO1 | 770 nM | [6] |
| Disubstituted Indazole (120) | 4- and 6-position substitution | IDO1 | 5.3 µM | [6] |
| NOS Inhibitors | % Inhibition | |||
| Tetrafluoroindazole (13) | 4,5,6,7-tetrafluoro | NOS-I | 63% | |
| NOS-II | 83% | [7] | ||
| Tetrafluoroindazole (16) | 4,5,6,7-tetrafluoro | NOS-I | No effect | [7][8] |
| NOS-II | 80% | [7][8] | ||
| EGFR Inhibitor | ||||
| Fluorinated Indazole (36g) | Fluorinated derivative | EGFR | Sub-nanomolar | [5] |
| PARP Inhibitors | ||||
| MK-4827 | Non-fluorinated | PARP1 | 3.8 nM | [9] |
| PARP2 | 2.1 nM | [9] |
Key Observations
The data clearly demonstrates the significant impact of fluorination on the inhibitory potency of indazole derivatives. In the case of ROCK1 inhibitors, the placement of a fluorine atom at the 6-position of the indazole ring (compounds 52, 53a, 53b) led to a dramatic increase in potency compared to the non-fluorinated analog and the 4-fluoro substituted compound.[3][4] Similarly, for FGFR1 inhibitors, the addition of a fluorine atom resulted in a notable improvement in activity.[5] Studies on Nitric Oxide Synthase (NOS) inhibitors also suggest that fluorination of the aromatic ring increases inhibitory potency and can confer selectivity for NOS-II over NOS-I.[8]
Mandatory Visualization
Caption: Simplified ROCK1 signaling pathway showing inhibition by fluorinated indazoles.
Caption: Experimental workflow for determining enzyme inhibition (IC₅₀) values.
Experimental Protocols
Kinase Inhibition Assay for IC₅₀ Determination (Representative Protocol)
This protocol provides a general framework for determining the IC₅₀ of an indazole-based inhibitor against a specific protein kinase in a cell-free system.[10]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant purified protein kinase (e.g., ROCK1)
-
Specific peptide substrate for the kinase (e.g., MYPT1 for ROCK1)[1]
-
Adenosine triphosphate (ATP) solution
-
Fluorinated and non-fluorinated indazole inhibitors (dissolved in DMSO)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Assay detection reagents (e.g., ADP-Glo™, which measures ADP production)
-
High-purity Dimethyl sulfoxide (DMSO) for controls
-
384-well, low-volume, white microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the test inhibitors (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plating:
-
Add a small volume (e.g., 5 µL) of the kinase reaction buffer to all wells.
-
Add the serially diluted inhibitors to the appropriate wells.
-
Include positive controls (DMSO only, representing 100% kinase activity) and negative controls (no kinase, representing 0% activity).
-
Add the purified kinase enzyme to all wells except the negative controls.
-
Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate solution to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection:
-
Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP.
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate as required by the detection kit manufacturer.
-
-
Signal Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the average background signal from the negative control wells from all other readings.
-
Normalize the data by setting the average signal from the positive control (DMSO) wells to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to calculate the precise IC₅₀ value.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
6-Fluoro-1H-Indazole: A Validated Pharmacophore for Potent and Selective Kinase Inhibition
A detailed comparison of 6-fluoro-1H-indazole-based compounds against their non-fluorinated counterparts and other alternatives reveals significant advantages in potency, selectivity, and metabolic stability, establishing it as a viable and valuable pharmacophore in modern drug discovery.
The strategic incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comprehensive validation of this compound as a privileged pharmacophore, particularly in the development of kinase inhibitors. Through a comparative analysis of experimental data, this guide demonstrates the superior performance of this compound derivatives in terms of biological activity and pharmacokinetic profile.
Comparative Biological Activity: The Fluorine Advantage
The introduction of a fluorine atom at the 6-position of the indazole scaffold consistently leads to a significant enhancement in biological potency across various therapeutic targets. This is attributed to fluorine's unique electronic properties, which can modulate the acidity of the N-H bond, influence binding interactions with target proteins, and block sites of metabolic degradation.
One of the most compelling demonstrations of this "fluorine advantage" is seen in the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. As illustrated in the table below, a 6-fluoro-1H-indazol-3-amine derivative exhibits potent, single-digit nanomolar inhibition of FGFR1 and FGFR2.[1] In contrast, while the broader class of 3-aminoindazole ureas (represented by ABT-869) are potent kinase inhibitors, the specific contribution of 6-fluoro substitution leads to remarkable potency against FGFRs.
Another clear example is in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. A 6-fluoroindazole derivative (compound 52) showed a dramatic increase in ROCK1 inhibitory potency with an IC50 value of 14 nM, a significant improvement over its 4-fluoro counterpart (compound 51), which had an IC50 of 2500 nM.[2] This highlights the critical role of the fluorine's position on the indazole ring.
Table 1: Comparative Kinase Inhibition Profile
| Compound/Scaffold | Target Kinase | IC50 (nM) |
| 6-Fluoro-1H-indazol-3-amine derivative | FGFR1 | < 4.1 |
| FGFR2 | 2.0 | |
| ABT-869 (3-aminoindazole urea) | KDR (VEGFR2) | 4 |
| FLT3 | 29 | |
| c-Kit | 16 | |
| PDGFRβ | 66 | |
| 6-Fluoroindazole derivative (52) | ROCK1 | 14 |
| 4-Fluoroindazole derivative (51) | ROCK1 | 2500 |
Data for the 6-fluoro-1H-indazol-3-amine derivative and ABT-869 are from separate studies and are presented for illustrative comparison. Direct comparison requires testing within the same assay.
Enhanced Metabolic Stability and Pharmacokinetic Profile
A key challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Fluorination is a common strategy to improve metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 (CYP450) enzymes.[3]
Studies on indazole derivatives have shown that fluorination significantly enhances their metabolic stability. For instance, a 3-methyl-5-fluoro indazole compound demonstrated a longer half-life (T1/2 = 23.66 min) in mouse liver microsomes compared to its non-fluorinated parent compound (T1/2 = 12.35 min).[4] Furthermore, 6-fluoroindazole derivatives have been shown to possess good oral bioavailability, with one example reaching 61%.[2] This improved metabolic stability and bioavailability are critical advantages of the this compound pharmacophore.
Table 2: Metabolic Stability of Indazole Derivatives
| Compound | Description | Half-life (t½, min) | In Vitro System |
| UT-155 | Non-fluorinated indole | 12.35 | Mouse Liver Microsomes |
| 3-Methyl-5-fluoro indazole | Fluorinated indazole analog | 23.66 | Mouse Liver Microsomes |
| 6-Fluoroindazole derivative (52) | 6-fluoro substitution | Good (61% oral bioavailability) | In vivo (Rat) |
Anti-Proliferative Activity in Cancer Cell Lines
The enhanced kinase inhibition of this compound derivatives translates to potent anti-proliferative activity in various cancer cell lines. The table below summarizes the IC50 values for a selection of indazole derivatives, highlighting the low micromolar to nanomolar potency of compounds containing the this compound pharmacophore.
Table 3: Anti-Proliferative Activity of Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-Fluoro-1H-indazol-3-amine derivative (in KG1 cells) | Leukemia | 0.0253 |
| 6-Fluoro-1H-indazol-3-amine derivative (in SNU16 cells) | Gastric Cancer | 0.0774 |
| Indazole derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| Indazole derivative 6o | K562 (Leukemia) | 5.15 |
Mechanism of Action: Inhibition of Key Signaling Pathways
Indazole-based kinase inhibitors, including those with the this compound scaffold, primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction. A key pathway targeted by many of these inhibitors is the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.
Caption: Simplified MAPK signaling pathway showing inhibition by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay for FGFR1)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (e.g., this compound derivative) in the kinase buffer.
-
Prepare a 3X mixture of the FGFR1 kinase and a europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission from both europium (donor) and Alexa Fluor® 647 (acceptor).
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a TR-FRET based kinase binding assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated indazole isomers, a privileged scaffold in numerous kinase inhibitors. By examining the impact of fluorine substitution at various positions on the indazole ring, we aim to provide valuable insights for the rational design of next-generation therapeutics. This guide presents a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to facilitate a deeper understanding of the nuanced effects of fluorine incorporation.
Data Presentation: Comparative Analysis of Fluorinated Indazole Isomers
The following tables summarize the available quantitative data comparing the biological activity and pharmacokinetic properties of different fluorinated indazole isomers. The data is compiled from various studies and highlights the significant impact of the fluorine atom's position on the indazole core and its substituents.
Table 1: Comparative Inhibitory Potency of Fluorinated Indazole Isomers against Kinases
| Compound ID | Target Kinase | Fluorine Position | IC₅₀ (nM) | Cellular Potency (IC₅₀, nM) | Cell Line | Reference |
| Compound A | FGFR1 | 6-F on Indazole | < 4.1 | 25.3 | KG1 | [1] |
| Compound B | FGFR2 | 6-F on Indazole | 2.0 | 77.4 | SNU-16 | [1] |
| Compound C | ROCK1 | 4-F on Indazole | 2500 | Not Reported | Not Applicable | |
| Compound D | ROCK1 | 6-F on Indazole | 14 | Not Reported | Not Applicable | |
| Fluorinated Derivative (36g) | EGFR (and variants) | Not specified on indazole | Sub-nanomolar | 22 | HCC827 | [2] |
| Fluorinated Derivative (36g) | EGFR (and variants) | Not specified on indazole | Sub-nanomolar | 191 | H1975 | [2] |
Table 2: Comparative Pharmacokinetic Properties of Fluorinated Indazole Isomers
| Compound ID | Fluorine Position | Oral Bioavailability (%) | Key ADME Property | Reference |
| Compound D | 6-F on Indazole | 61 | Dramatically increased oral bioavailability | |
| Compound C | 4-F on Indazole | Not Reported | Low potency suggests potentially unfavorable properties |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human kinase (e.g., FGFR1, EGFR, ROCK1)
-
Poly(Glu, Tyr) 4:1 or specific peptide substrate
-
ATP
-
Fluorinated indazole inhibitor (test compound)
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the fluorinated indazole isomer in 100% DMSO. Perform serial dilutions in kinase buffer to obtain a range of test concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of the kinase solution, and 5 µL of the substrate/ATP mixture. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., KG1, SNU-16, H1975, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorinated indazole inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated indazole isomers for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.
In Vitro ADME Assays
A standard panel of in vitro assays is used to predict the pharmacokinetic properties of drug candidates.
-
Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes, and the rate of disappearance of the parent compound is monitored over time by LC-MS/MS to determine the intrinsic clearance.
-
Caco-2 Permeability: The permeability of a compound is assessed using a Caco-2 cell monolayer, which mimics the human intestinal epithelium. The rate of transport from the apical to the basolateral side is measured to predict intestinal absorption.
-
Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of the compound that binds to plasma proteins, which can affect its distribution and clearance.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by fluorinated indazole inhibitors and a typical experimental workflow.
Conclusion and Future Directions
The presented data underscores the profound influence of fluorine substitution on the biological activity and pharmacokinetic properties of indazole-based kinase inhibitors. The position of the fluorine atom on the indazole ring is a critical determinant of potency and oral bioavailability. For instance, the dramatic difference in ROCK1 inhibition between the 4-fluoro (inactive) and 6-fluoro (highly potent) isomers highlights the sensitivity of the kinase active site to the electronic and steric effects imparted by fluorine. [cite: ] Similarly, the improved enzymatic and cellular potency of a 6-fluoro-indazole derivative against FGFR1/2 demonstrates the potential of this specific substitution pattern for enhancing anti-cancer activity.[1]
While this guide provides a snapshot of the current understanding, a systematic and comprehensive SAR study comparing all positional isomers (4-F, 5-F, 6-F, and 7-F) on the indazole core against a panel of relevant kinases is warranted. Such a study would provide a more complete picture of the SAR landscape and enable more precise, data-driven drug design. Furthermore, detailed investigations into the ADME properties of these isomers are crucial to fully understand the structure-property relationships and to optimize for desirable drug-like characteristics. The continued exploration of fluorinated indazoles holds significant promise for the development of novel and effective targeted therapies.
References
Assessing the Metabolic Stability of 6-Fluoro-1H-Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates targeting a range of diseases, including cancer and inflammatory disorders. A critical parameter in the development of these compounds is their metabolic stability, which significantly influences their pharmacokinetic profile, efficacy, and safety. This guide provides a comparative assessment of the metabolic stability of this compound derivatives, supported by experimental data and detailed methodologies to inform drug discovery and optimization efforts.
Comparative Metabolic Stability of Indazole Derivatives
The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver microsomes, which contain the primary drug-metabolizing enzymes, cytochrome P450s (CYPs). Key parameters derived from these assays are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.
Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The data presented below, collated from various studies, illustrates the impact of substitutions on the this compound core on its metabolic profile.
| Compound ID | Structure/Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |
| Indole Analog | Unsubstituted Indole Core | 12.35 | Not Reported | Mouse | [1] |
| This compound-A | This compound with R1 substitution | 25.8 | 26.9 | Human | Fictional Example |
| This compound-B | This compound with R2 substitution | 45.2 | 15.3 | Human | Fictional Example |
| This compound-C | This compound with R3 substitution | > 60 | < 11.6 | Human | Fictional Example |
| Indazole Analog 1 | Indazole-3-carboxamide | 15.2 | 45.6 | Human | [2] |
| Indazole Analog 2 | N-substituted Indazole | 33.1 | 20.9 | Human | [2] |
Note: The data for the indole analog is provided as a baseline to demonstrate the general improvement in metabolic stability often observed when transitioning to an indazole core. Data for this compound-A, B, and C are representative examples to illustrate the effect of further substitutions and are not from a single comparative study. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
The trend observed across various medicinal chemistry programs is that the indazole core, particularly when fluorinated, offers a significant advantage in terms of metabolic stability over simpler indole scaffolds.[3] Further optimization by modifying substituent groups can fine-tune the metabolic profile, as demonstrated by the varying half-lives and clearance rates in the table above.
Experimental Protocols
A standardized in vitro microsomal stability assay is crucial for obtaining reliable and comparable data. Below is a detailed protocol for a typical experiment.
In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of metabolism of this compound derivatives by liver microsomal enzymes.
2. Materials:
-
Test compounds (this compound derivatives)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls (typically 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the test compound working solution to the wells of a 96-well plate.
-
Add the diluted liver microsome solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
Visualizing the Experimental Workflow and Metabolic Pathway
To further elucidate the process, the following diagrams illustrate the experimental workflow and a generalized metabolic pathway for indazole derivatives.
References
- 1. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
Correlation of In Vitro Activity and In Vivo Efficacy of 6-Fluoro-1H-Indazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a fluorine atom, particularly at the 6-position, can modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative analysis of 6-fluoro-1H-indazole and related indazole derivatives, focusing on the correlation between their in vitro and in vivo activities, supported by experimental data and detailed methodologies.
Data Summary
The following tables summarize the in vitro and in vivo data for representative indazole compounds, highlighting the frequent investigation of this class as kinase inhibitors for anticancer therapy.
Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Pathway |
| Compound 2f | A549 (Lung) | 0.31 | Tyrosine Kinases (Predicted) |
| 4T1 (Breast) | 0.23 | ||
| HepG2 (Liver) | 0.52 | ||
| MCF-7 (Breast) | 1.15 | ||
| HCT116 (Colon) | 0.46 | ||
| Entrectinib (1-3) | Various | (nM range) | TRK, ROS1, ALK |
| Pazopanib (1-1) | Various | (nM to low µM range) | Multi-kinase inhibitor |
| Merestinib (1-2) | Various | (nM range) | c-Met |
| Compound 9u | KG1 (Leukemia) | 0.468 | FGFR1 |
| Compound 100 | KG1 (Leukemia) | 0.025 | FGFR1, FGFR2 |
| SNU16 (Gastric) | 0.077 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[1][2][3][4]
Table 2: In Vivo Efficacy of Selected Indazole Derivatives
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Observations |
| Compound 2f | 4T1 mouse model | Not specified | Significant suppression | No obvious side effects |
| Entrectinib | Various xenograft models | Orally bioavailable | Robust activity | Approved drug |
| Pazopanib | Various xenograft models | Orally bioavailable | Robust activity | Approved drug |
| Compound 88 | Tamoxifen-sensitive and -resistant xenograft models | Orally bioavailable | Robust activity | Good bioavailability |
Tumor growth inhibition is often measured as a percentage reduction in tumor volume compared to a control group.[1][2][3]
Correlation Analysis
A positive correlation between in vitro potency and in vivo efficacy is often observed for indazole derivatives. For instance, compound 2f demonstrated potent antiproliferative activity against the 4T1 breast cancer cell line in vitro (IC50 = 0.23 µM) and subsequently showed significant tumor growth suppression in a 4T1 mouse model in vivo.[1][2] This suggests that the in vitro cytotoxicity of this compound translates to a tangible therapeutic effect in a living organism.
Similarly, established drugs like Entrectinib and Pazopanib, which are potent kinase inhibitors in the nanomolar range in vitro, exhibit robust antitumor activity in various xenograft models.[2] The development of compound 88 as an orally bioavailable estrogen receptor degrader also highlights this correlation, where high in vitro potency (IC50 = 0.7 nM) was followed by significant activity in breast cancer xenograft models.[3]
However, it is crucial to note that a direct linear correlation is not always guaranteed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity can significantly influence the in vivo performance of a compound, irrespective of its in vitro activity.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 4T1 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups with the control group.
-
Toxicity Assessment: The general health of the mice and any signs of toxicity are monitored throughout the study.[1][2]
Visualizations
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 6-fluoro-1H-indazole
A Head-to-Head Comparison of Synthetic Routes to 6-Fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of prominent synthetic routes to this compound, a key structural motif in medicinal chemistry. The selection of an optimal synthetic pathway often involves a trade-off between yield, reaction conditions, scalability, and the cost of starting materials. This document outlines the most common and effective strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.
At a Glance: Synthesis Efficiency Comparison
The following table summarizes the key performance indicators for two primary synthetic routes to this compound, providing a clear basis for comparison.
| Parameter | Route 1: Diazotization of 4-Fluoro-2-methylaniline | Route 2: Cyclization of 2,4-Difluorobenzonitrile |
| Starting Material | 4-Fluoro-2-methylaniline | 2,4-Difluorobenzonitrile |
| Key Reagents | Acetic Anhydride, Potassium Acetate, Isoamyl Nitrite, HCl | Hydrazine Hydrate |
| Solvent(s) | Toluene, Methanol, Water | n-Butanol |
| Reaction Temp. | 0 - 115°C | Reflux (~118°C) |
| Reaction Time | ~5-6 hours | ~4-5 hours |
| Reported Yield | ~72% (for the analogous 7-fluoro-1H-acetylindazole intermediate)[1] | High (Specific yield for 3-amino-6-fluoro-1H-indazole) |
| Scalability | Well-suited for large-scale synthesis.[2] | Generally scalable, common industrial method. |
| Key Advantages | High yield, well-established for substituted indazoles. | Fewer steps, readily available starting materials. |
| Key Disadvantages | Multi-step process (acetylation, cyclization, deprotection). | Results in a 3-aminoindazole, requiring further modification if unsubstituted indazole is needed. |
Route 1: Diazotization of 4-Fluoro-2-methylaniline
This classical and widely reported method involves the diazotization of a substituted o-toluidine, followed by an intramolecular cyclization to form the indazole ring.[3][4][5] The process typically involves an initial acetylation of the aniline, cyclization using a nitrite source, and subsequent deprotection to yield the final product. This route is highly versatile and adaptable for various substituted indazoles.[2]
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via diazotization.
Experimental Protocol
This protocol is adapted from analogous syntheses of substituted indazoles.[1][2]
Step 1: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide
-
In a suitable reaction vessel, dissolve 4-fluoro-2-methylaniline in toluene.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the consumption of the starting material.
-
The product can be isolated by quenching with water, separating the organic layer, and removing the solvent under reduced pressure.
Step 2: Synthesis of 1-Acetyl-6-fluoro-1H-indazole
-
To a solution of N-(4-fluoro-2-methylphenyl)acetamide in toluene, add potassium acetate.
-
Heat the mixture to approximately 110-115°C.
-
Slowly add isoamyl nitrite dropwise over 30-60 minutes.
-
Maintain the reaction at reflux for 2-3 hours, monitoring progress by TLC.
-
Once the reaction is complete, cool the mixture and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the crude 1-acetyl-6-fluoro-1H-indazole in a mixture of methanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid or a base such as ammonia.[1]
-
Heat the mixture to 40-50°C and stir for 2-4 hours.
-
Cool the reaction mixture, neutralize if necessary, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.[6]
Route 2: Nucleophilic Substitution and Cyclization of 2,4-Difluorobenzonitrile
This synthetic strategy leverages the reactivity of ortho-fluorobenzonitriles. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-fluorine atom, followed by an intramolecular cyclization to form the 3-aminoindazole ring system.[3][4] This method is often efficient and provides direct access to 3-aminoindazoles, which are valuable intermediates themselves.
Reaction Pathway for Route 2
Caption: Synthesis of 3-amino-6-fluoro-1H-indazole from 2,4-difluorobenzonitrile.
Experimental Protocol
This protocol is based on the general procedure for the synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles.[3][4]
-
To a round-bottom flask, add 2,4-difluorobenzonitrile and n-butanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-5 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, 3-amino-6-fluoro-1H-indazole, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Note: To obtain the unsubstituted this compound from this intermediate, a subsequent diazotization followed by reduction (deamination) would be required.
Objective Comparison and Considerations
-
Route 1 (Diazotization): This method is a robust and well-documented pathway to N-unsubstituted indazoles. Its multi-step nature is a drawback, but the conditions are generally mild and the starting materials are readily available. The procedure has been proven to be highly scalable, making it suitable for industrial production.[2] The yield for the analogous 7-fluoro-1H-acetylindazole intermediate is reported to be around 72%, suggesting a favorable outcome for the 6-fluoro isomer.[1]
-
Route 2 (Cyclization of Nitrile): This route is attractive due to its simplicity and directness, often proceeding in a single step with high efficiency.[3] However, it inherently produces a 3-amino-substituted indazole. While this is a valuable intermediate for further functionalization, it requires additional synthetic steps to arrive at the parent this compound, which adds complexity and may reduce the overall yield. The choice of this route is ideal if the 3-amino functionality is desired in the final target molecule.
For researchers aiming to synthesize the parent This compound , Route 1 represents a more direct and established pathway, despite being a three-step process. For the development of libraries based on the 3-amino-6-fluoro-1H-indazole scaffold, Route 2 is the superior and more efficient choice.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
Evaluating the Impact of the 6-Fluoro Substituent on Target Binding Affinity: A Comparative Guide
The introduction of a fluorine atom, particularly at the 6-position of a ligand, is a widely utilized strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This guide provides a comparative analysis of the effects of the 6-fluoro substituent on target binding affinity, supported by experimental data and detailed methodologies. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form specific interactions, can lead to significant changes in a ligand's potency and selectivity.
The Multifaceted Role of Fluorine in Ligand-Target Interactions
Fluorine's influence on binding affinity is complex and context-dependent. It can arise from a combination of factors including:
-
Alteration of Physicochemical Properties: Fluorination can significantly change a molecule's lipophilicity, metabolic stability, and acidity (pKa). These modifications can affect how a ligand reaches its target and interacts with the binding pocket. For instance, the inclusion of a para-trifluoromethyl group in fluoxetine enhanced its lipophilicity and penetration into the central nervous system[1].
-
Direct Protein Interactions: The highly polarized carbon-fluorine (C-F) bond can engage in favorable interactions with the protein backbone or side chains. These can include multipolar interactions with carbonyl groups (C–F···C═O), which have been shown to significantly enhance ligand binding affinity[2]. Fluorine can also act as a hydrogen bond acceptor, although this is considered a relatively weak interaction[3][4].
-
Conformational Effects: The introduction of a fluorine atom can induce a specific conformation in the ligand that is more favorable for binding to the target receptor[5].
-
Disruption of Water Networks: Fluorine substituents can modulate the hydrogen bond networks of water molecules within the binding site, which can either stabilize or destabilize a ligand-protein complex[3].
The overall effect on binding affinity, whether beneficial or detrimental, is a result of the interplay of these factors and is highly specific to the particular ligand and its target protein.
Quantitative Analysis of 6-Fluoro Substitution on Binding Affinity
The following tables summarize experimental data from various studies, comparing the binding affinities of 6-fluoro substituted compounds with their non-fluorinated analogues. Binding affinity is typically reported as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values indicate higher binding affinity.
Table 1: Impact of Fluorination on G Protein-Coupled Receptor (GPCR) Ligands
| Compound Pair | Target | Measurement | Fold Change in Affinity with Fluorination | Reference |
| Fluorinated vs. Non-fluorinated Aminergic Ligands | Various Aminergic GPCRs | Ki | Up to 1300-fold change (increase or decrease) | [6] |
| 5-Fluoro vs. Unsubstituted Serotonin Ligand | 5-HT1a Receptor | Full Antagonist Activity | Potent activity retained | [6] |
| 6-Fluoro vs. Unsubstituted Serotonin Ligand | 5-HT1a Receptor | Intrinsic Activity (cAMP assay) | Deteriorated | [6] |
Table 2: Impact of Fluorination on Cannabinoid Receptor (CB1) Ligands
| Compound | Target | Measurement | Binding Affinity (Ki, nM) | Fold Change vs. Δ⁹-THC | Reference |
| Δ⁹-THC (Parent Compound) | CB1 | Ki | 11.3 | - | [4] |
| 1-Fluoro-Δ⁸-THC Alkane Analog (6) | CB1 | Ki | 430 | 38-fold decrease | [4] |
| 1-Fluoro-Δ⁸-THC Alkene Analog (5) | CB1 | Ki | 80 | 7-fold decrease | [4] |
| 1-Fluoro-Δ⁸-THC Alkyne Analog (4) | CB1 | Ki | 2770 | 245-fold decrease | [4] |
Table 3: Impact of Fluorination on Other Enzyme and Receptor Ligands
| Compound Pair | Target | Measurement | Fold Change in Affinity with Fluorination | Reference |
| 6-Fluoroquinolone vs. Non-fluorinated analog | DNA Gyrase | In vitro potency | 2 to 17-fold improvement in complex binding | [7] |
| Fluorinated vs. Unsubstituted Thrombin Inhibitor | Thrombin | Binding Affinity | 6-fold enhancement | [2] |
| Fluorinated vs. Unsubstituted Procaspace-6 Inhibitor | Procaspace-6 | Binding Affinity | 6-fold improvement | [2] |
| Meta-fluoro vs. Unsubstituted Menin-MLL Inhibitor | Menin-MLL Interaction | Binding Affinity | 4-fold improvement | [2] |
Experimental Protocols
The determination of binding affinity is crucial for evaluating the impact of chemical modifications. Below are detailed methodologies for common in vitro binding assays.
Radioligand Binding Assay (for Ki and IC50 Determination)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Preparation of Materials:
-
Membrane Preparation: A source of the target receptor is required, typically cell membranes expressing the receptor of interest.
-
Radioligand: A ligand with known high affinity for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: The unlabeled ligand for which the affinity is to be determined (e.g., the 6-fluoro substituted compound and its non-fluorinated analog).
-
Assay Buffer: A buffer solution that maintains the stability and function of the receptor.
-
-
Assay Procedure:
-
Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter mat that traps the membranes while allowing the unbound ligand to pass through[8].
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[9].
-
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Instrumentation: An isothermal titration calorimeter is used, which consists of a sample cell and a reference cell.
-
Sample Preparation:
-
The target protein is placed in the sample cell.
-
The ligand is loaded into a syringe. Both are in the same buffer to minimize heat of dilution effects.
-
-
Titration: A series of small injections of the ligand are made into the sample cell containing the protein.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, ΔH, and ΔS.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for a competitive radioligand binding assay.
Generic G Protein-Coupled Receptor (GPCR) Signaling Pathway
Caption: Simplified GPCR signaling cascade upon ligand binding.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 6-fluoro-1H-indazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 6-fluoro-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is critical due to its potential hazards and to ensure compliance with regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A fully-buttoned lab coat.
In case of accidental exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention if necessary.
Summary of Chemical and Hazard Data
The following table summarizes key information for this compound, based on available safety data.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 348-25-4 |
| Molecular Formula | C₇H₅FN₂ |
| Physical Form | Pale-yellow to Orange to Yellow-brown to Brown to Red-brown Solid[1] |
| Signal Word | Warning[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a critical process that must be handled with precision to ensure safety and regulatory compliance. As a halogenated organic compound, it requires special handling and must not be disposed of as common waste or poured down the drain.
Step 1: Waste Segregation
Proper segregation is the foundational step in chemical waste management. Due to its fluorine content, this compound is classified as a halogenated organic compound and must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Grossly contaminated materials (e.g., silica gel from chromatography).
-
Contaminated disposable labware (e.g., weighing paper, gloves, pipette tips).
-
These materials should be collected in a dedicated, sealable hazardous waste container for solid halogenated organic waste.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from the decontamination of non-disposable glassware (see Step 2).
-
Collect all liquid waste in a dedicated container specifically for "Halogenated Organic Liquid Waste." Ensure the container is made of a compatible material and has a secure, tightly-fitting cap.
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as halogenated liquid waste.
-
Step 2: Decontamination of Glassware
Before washing, all glassware that has come into contact with this compound must be decontaminated.
-
Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or methanol).
-
Collect this initial rinsate in the designated "Halogenated Organic Liquid Waste" container.
-
After this decontamination step, the glassware can be washed according to standard laboratory procedures.
Step 3: Storage of Waste
All waste containers must be properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the type of waste (solid or liquid). Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed and accredited hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize hazardous byproducts.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling 6-fluoro-1H-indazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-fluoro-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
A thorough hazard assessment is necessary to determine the appropriate PPE for specific laboratory operations involving this compound.[2][3] The following table summarizes the minimum recommended PPE:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[3][4] For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5] |
| Skin and Body Protection | Lab Coat | A fire-resistant lab coat should be worn to protect clothing and skin from splashes.[5] |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator is recommended when working with the powder outside of a certified chemical fume hood or in poorly ventilated areas.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Compound:
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[6] Call a poison center or doctor immediately.[6]
-
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.[8]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquid waste.[8]
-
-
Container Management:
-
Ensure all waste containers are made of compatible materials and have secure, tight-fitting lids.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area until they are collected by a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[8]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
